cis (2,3)-Dihydro Tetrabenazine-d6
Description
Structure
3D Structure
Properties
CAS No. |
1583277-33-1 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i3D3,4D3 |
InChI Key |
WEQLWGNDNRARGE-RXXFDNCFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Synonyms |
(2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol; (2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol-d6; (2R,3S,11bS)-DHTBZ-d6; _x000B_ |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide to cis-(2,3)-Dihydrotetrabenazine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of cis-(2,3)-Dihydrotetrabenazine-d6, a deuterated analog of a key active metabolite of tetrabenazine (B1681281). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies.
Chemical Properties
cis-(2,3)-Dihydrotetrabenazine-d6 is the deuterium-labeled form of cis-(2,3)-Dihydrotetrabenazine, which is a metabolite of the vesicular monoamine transporter 2 (VMAT2) inhibitor, tetrabenazine. The incorporation of six deuterium (B1214612) atoms into the methoxy (B1213986) groups enhances its utility as an internal standard in quantitative analyses by mass spectrometry, providing a distinct mass shift from its unlabeled counterpart.
A summary of its key chemical properties is presented in the table below.
| Property | Value | Reference |
| Chemical Name | rel-(2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol | [1][2] |
| Molecular Formula | C₁₉H₂₃D₆NO₃ | [3][4] |
| Molecular Weight | 325.48 g/mol | [3][4] |
| CAS Number | 1583277-33-1 | [1][3] |
| Appearance | Solid | N/A |
| Purity (by HPLC) | >90% | [5] |
| Storage Conditions | 2-8°C in a well-closed container | [5] |
| Solubility | Soluble in DMSO | N/A |
Synthesis and Purification
The synthesis of cis-(2,3)-Dihydrotetrabenazine-d6 typically involves the stereoselective reduction of Deutetrabenazine, the deuterated form of Tetrabenazine. The deuterium labels are located on the two methoxy groups of the tetrabenazine molecule.
A general synthetic approach is the reduction of the ketone group at the C-2 position of the tetrabenazine core. The stereochemistry of the resulting hydroxyl group is controlled by the choice of reducing agent and reaction conditions to yield the desired cis isomer.
Representative Synthetic Scheme:
Caption: General synthesis route for cis-(2,3)-Dihydrotetrabenazine-d6.
Purification Protocol:
Following the reduction reaction, the crude product is typically purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC), to isolate the cis isomer from any unreacted starting material, the trans isomer, and other byproducts.
Biological Activity and Applications
cis-(2,3)-Dihydrotetrabenazine is one of the active metabolites of tetrabenazine and its deuterated analog, deutetrabenazine.[6] These compounds are inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles.[7] By inhibiting VMAT2, they deplete the levels of neurotransmitters such as dopamine, which is the basis for their therapeutic use in hyperkinetic movement disorders.[8]
Due to its isotopic labeling, cis-(2,3)-Dihydrotetrabenazine-d6 is primarily used as an internal standard for the quantification of cis-(2,3)-Dihydrotetrabenazine in biological matrices such as plasma and tissue homogenates using liquid chromatography-mass spectrometry (LC-MS).[9][10]
The VMAT2 signaling pathway is crucial in the regulation of neurotransmitter release.
Caption: Inhibition of VMAT2 by cis-(2,3)-Dihydrotetrabenazine.
Experimental Protocols
VMAT2 Binding Assay
This protocol is adapted from established methods for [³H]dihydrotetrabenazine binding assays and can be applied using cis-(2,3)-Dihydrotetrabenazine-d6 as a competitor to determine the binding affinity of test compounds.
Materials:
-
Rat brain tissue (striatum)
-
Sucrose (B13894) buffer (0.32 M)
-
Assay buffer (e.g., Tris-HCl with EDTA)
-
Radioligand (e.g., [³H]dihydrotetrabenazine)
-
cis-(2,3)-Dihydrotetrabenazine-d6 (for non-specific binding or as a reference compound)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation.
-
Binding Reaction: Incubate the prepared membranes with the radioligand and varying concentrations of the test compound in the assay buffer. To determine non-specific binding, a high concentration of a known VMAT2 inhibitor (like unlabeled cis-(2,3)-Dihydrotetrabenazine-d6) is used.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the inhibition constant (Ki) of the test compounds.
Quality Control Workflow for Deuterated Internal Standards
The following workflow outlines the typical steps for the quality control of cis-(2,3)-Dihydrotetrabenazine-d6 to be used as an internal standard.
Caption: A typical workflow for the quality control of deuterated internal standards.
Spectroscopic Data
While specific spectra for cis-(2,3)-Dihydrotetrabenazine-d6 are not publicly available, representative data for related compounds can provide an indication of the expected spectral features.
¹H NMR: The ¹H NMR spectrum of the non-deuterated cis-(2,3)-Dihydrotetrabenazine would show characteristic signals for the aromatic protons, the methoxy groups, and the aliphatic protons of the tetrabenazine core. In the d6 analog, the signals corresponding to the methoxy protons would be absent.
Mass Spectrometry: The mass spectrum of cis-(2,3)-Dihydrotetrabenazine-d6 would show a molecular ion peak corresponding to its molecular weight of 325.48. High-resolution mass spectrometry can be used to confirm the elemental composition and to determine the isotopic purity by analyzing the distribution of isotopologues.
Isotopic Purity: The isotopic purity of deuterated standards is a critical parameter. It is typically determined by mass spectrometry and should be high (often >98%) to ensure accurate quantification.[11] The Certificate of Analysis for a similar compound, beta-Dihydrotetrabenazine-D6, indicates that the mass conforms to the structure.[5]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. clearsynth.com [clearsynth.com]
- 4. (2R,3R,11bR)-Dihydrotetrabenazine-d6 - CAS - 1583277-30-8 | Axios Research [axios-research.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
An In-depth Technical Guide to cis-(2,3)-Dihydrotetrabenazine-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-(2,3)-Dihydrotetrabenazine-d6, a deuterated isotopologue of a major active metabolite of tetrabenazine (B1681281). Tetrabenazine is a pivotal therapeutic agent for hyperkinetic movement disorders, and its clinical efficacy is largely attributed to its dihydro-metabolites. This document details the physicochemical properties, synthesis, and mechanism of action of cis-(2,3)-Dihydrotetrabenazine-d6. A significant focus is placed on its primary application as an internal standard in bioanalytical assays for the quantification of tetrabenazine and its metabolites. Detailed experimental protocols for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside pharmacokinetic data that underscore the utility of deuteration in modifying drug metabolism. This guide is intended to be a critical resource for researchers engaged in the development, analysis, and application of tetrabenazine and its derivatives.
Introduction
Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is the standard of care for chorea associated with Huntington's disease.[1] Following oral administration, tetrabenazine undergoes extensive first-pass metabolism to its active dihydrotetrabenazine (B1670615) (HTBZ) metabolites. These metabolites, including the cis-(2,3) isomer, are considered the primary therapeutic moieties responsible for the VMAT2 inhibition that leads to the depletion of monoamines in the central nervous system.
cis-(2,3)-Dihydrotetrabenazine-d6 is the deuterium-labeled form of the cis-dihydrotetrabenazine metabolite. The incorporation of six deuterium (B1214612) atoms at the methoxy (B1213986) groups enhances its molecular weight, rendering it an ideal internal standard for mass spectrometry-based bioanalytical methods.[2][3] Its use is critical for the accurate quantification of tetrabenazine and its metabolites in complex biological matrices such as plasma, facilitating pharmacokinetic and toxicokinetic studies.[4] Deuteration at metabolically active sites can also significantly alter the pharmacokinetic profile of a drug, a strategy successfully employed in the development of deutetrabenazine, a deuterated form of tetrabenazine with an improved pharmacokinetic profile.[5][6]
Physicochemical Properties
The fundamental properties of cis-(2,3)-Dihydrotetrabenazine-d6 are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | rel-(2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol | [7] |
| Molecular Formula | C₁₉H₂₃D₆NO₃ | [8] |
| Molecular Weight | 325.48 g/mol | [8] |
| CAS Number | 1583277-33-1 | [7] |
| Appearance | Solid (Typical) | N/A |
| Storage | 2-8°C Refrigerator | [7] |
| Application | Labeled metabolite of Tetrabenazine, internal standard for quantification by GC- or LC-mass spectrometry. | [2][3] |
Synthesis
-
Preparation of a Deuterated Precursor: The synthesis would begin with a deuterated analogue of a key intermediate, such as 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline.
-
Stereoselective Reduction: Following the formation of the tetrabenazine core structure, a stereoselective reduction of the 2-keto group is necessary to yield the desired cis-(2R,3S,11bS) configuration. This can be achieved using specific reducing agents that favor the formation of the cis-isomer.[9]
The synthesis of all eight stereoisomers of dihydrotetrabenazine has been described, providing a roadmap for the chemical steps required.[9] For the deuterated version, deuterated starting materials, such as deuterated methanol (B129727) (CD₃OD), would be incorporated in the appropriate steps to introduce the d6-dimethoxy groups.
Mechanism of Action: VMAT2 Inhibition
The pharmacological effect of cis-(2,3)-Dihydrotetrabenazine is mediated through the inhibition of VMAT2. VMAT2 is a transporter protein located on the membrane of synaptic vesicles in neurons, responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) from the cytoplasm into the vesicles for subsequent release into the synapse.[1]
The process and its inhibition are outlined below:
Caption: VMAT2 Inhibition by cis-(2,3)-Dihydrotetrabenazine.
Mechanism Steps:
-
Uptake: Monoamines in the cytoplasm are taken up by the VMAT2 transporter.[1]
-
Packaging: VMAT2 transports the monoamines into synaptic vesicles.[1]
-
Neurotransmission: Upon neuronal stimulation, these vesicles release the monoamines into the synaptic cleft.
-
Inhibition: cis-(2,3)-Dihydrotetrabenazine, an active metabolite of tetrabenazine, binds to VMAT2 and blocks the transporter, preventing the uptake and packaging of monoamines.[10][11]
-
Depletion: The resulting accumulation of monoamines in the cytoplasm leads to their degradation by enzymes such as monoamine oxidase (MAO), ultimately depleting the presynaptic stores of these neurotransmitters and reducing neurotransmission.[1]
Recent structural studies have revealed that tetrabenazine binds to a central site within VMAT2, locking the transporter in an occluded conformation that prevents its normal function.[10][11][12]
Quantitative Data
The primary utility of cis-(2,3)-Dihydrotetrabenazine-d6 is in research and development, particularly in pharmacokinetic studies. While specific pharmacokinetic data for this exact deuterated isomer is not published, extensive data is available for the active metabolites of deutetrabenazine, which serves as a strong proxy.
Table 1: Comparative Pharmacokinetics of Deuterated vs. Non-deuterated Dihydrotetrabenazine Metabolites (Single 25 mg Dose)
| Parameter | (α+β)-HTBZ (from Tetrabenazine) | Deuterated (α+β)-HTBZ (from Deutetrabenazine) | Fold Change | Reference |
| Half-life (t₁/₂) (hours) | 4.8 | 8.6 - 11 | ~1.8 - 2.3 | [5][13] |
| AUCinf (ng•hr/mL) | 261 | 542 | ~2.1 | [5] |
| Cmax (ng/mL) | 61.6 | 74.6 | ~1.2 | [5] |
AUCinf: Area under the concentration-time curve from zero to infinity. Cmax: Maximum plasma concentration.
The data clearly demonstrates the "deuterium effect," where the substitution of hydrogen with deuterium slows down the metabolism of the active metabolites, leading to a significantly longer half-life and greater overall exposure (AUC) with only a modest increase in peak concentration (Cmax).[5] This improved pharmacokinetic profile is the basis for the clinical advantages of deutetrabenazine over tetrabenazine.[6]
Experimental Protocols
Bioanalytical Method for Quantification of Tetrabenazine Metabolites using LC-MS/MS
This protocol is adapted from validated methods for the quantification of tetrabenazine and its metabolites in human plasma.[4][14] cis-(2,3)-Dihydrotetrabenazine-d6 is an ideal internal standard for this application.
Objective: To accurately quantify the concentration of cis-(2,3)-dihydrotetrabenazine in plasma samples.
Materials:
-
cis-(2,3)-Dihydrotetrabenazine-d6 (Internal Standard, IS)
-
cis-(2,3)-Dihydrotetrabenazine (Analyte)
-
Human Plasma (with anticoagulant)
-
Acetonitrile (B52724) (ACN)
-
Ammonium (B1175870) Acetate
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
LC-MS/MS System (e.g., API-4000 or equivalent)
-
Reversed-Phase HPLC Column (e.g., Zorbax SB C18 or equivalent)
Workflow Diagram:
Caption: Workflow for LC-MS/MS quantification of dihydrotetrabenazine.
Procedure:
-
Preparation of Standards:
-
Prepare stock solutions of the analyte and the internal standard (IS), cis-(2,3)-Dihydrotetrabenazine-d6, in acetonitrile at a concentration of 1 mg/mL.[14]
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution.
-
Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
To 200 µL of plasma sample, standard, or quality control (QC) sample, add a fixed volume of the IS working solution.
-
Perform a solid-phase extraction (SPE) using C18 cartridges. This typically involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte and IS with an organic solvent like acetonitrile.[4]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Analyte (cis-DHTBZ): m/z 320.3 → 165.2[14]
-
Internal Standard (cis-DHTBZ-d6): m/z 326.3 → 165.2 (or other suitable fragment) Note: The precursor ion for the d6-IS will be 6 Da higher than the analyte. The fragment ion may be the same if the fragmentation does not involve the deuterated methoxy groups.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
cis-(2,3)-Dihydrotetrabenazine-d6 is an indispensable tool for the precise and accurate bioanalysis of tetrabenazine and its pharmacologically active metabolites. Its utility as an internal standard is paramount for robust drug development programs involving these compounds. The principles of its synthesis are well-understood, and its mechanism of action is clearly defined through the extensive research on its parent compound. The provided experimental framework offers a solid foundation for its application in a research setting. As the landscape of VMAT2 inhibitors continues to evolve, the role of deuterated standards like cis-(2,3)-Dihydrotetrabenazine-d6 will remain critical for generating high-quality data in both preclinical and clinical research.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. hexonsynth.com [hexonsynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cis-2,3 dihydro tetrabenazine-D6 - Acanthus Research [acanthusresearch.com]
- 9. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 12. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
A Technical Guide to cis-(2,3)-Dihydrotetrabenazine-d6 for Researchers and Drug Development Professionals
Introduction: cis-(2,3)-Dihydrotetrabenazine-d6 is a deuterated analog of a primary active metabolite of tetrabenazine (B1681281). Tetrabenazine is a drug used for the symptomatic treatment of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease. The deuteration of drug molecules is a strategy employed in pharmaceutical development to potentially alter the pharmacokinetic profile, leading to improved therapeutic efficacy and safety. This guide provides an in-depth overview of cis-(2,3)-Dihydrotetrabenazine-d6, including its chemical identity, physicochemical properties, synthesis, analytical methodologies, and mechanism of action.
Chemical Identity and Properties
cis-(2,3)-Dihydrotetrabenazine-d6 is a stable isotope-labeled form of cis-dihydrotetrabenazine, where six hydrogen atoms have been replaced by deuterium. This labeling is typically in the methoxy (B1213986) groups, which can influence the metabolic stability of the compound.
CAS Number: There appears to be conflicting information regarding the primary CAS number for this compound, with different suppliers listing different numbers. The two most commonly cited CAS numbers are:
Researchers are advised to verify the CAS number with their specific supplier.
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₃D₆NO₃ | [1][3] |
| Molecular Weight | 325.48 g/mol | [1] |
| Exact Mass | 325.252 g/mol | [5] |
| Appearance | Typically a solid at room temperature | [5] |
| LogP (Computed) | 3.2 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 4 | [5] |
Experimental Protocols
Synthesis of Deuterated Dihydrotetrabenazine Analogs (General Approach)
Detailed, step-by-step protocols for the specific synthesis of cis-(2,3)-Dihydrotetrabenazine-d6 are proprietary to chemical suppliers. However, a general synthetic strategy can be inferred from the scientific literature on the synthesis of tetrabenazine and its deuterated and radiolabeled analogs. The synthesis often involves a multi-step process.
Key Steps May Include:
-
Preparation of a Dihydroisoquinoline Intermediate: This often serves as a key building block for the tetrabenazine scaffold.
-
Cyclization Reaction: An intramolecular cyclization is a critical step to form the core benzo[a]quinolizine ring system.
-
Introduction of Deuterium: Deuterated methylating agents (e.g., d3-methyl iodide or d3-methyl triflate) are used to introduce the -OCD₃ groups onto a desmethyl precursor. This is a common strategy for isotopic labeling.
-
Stereoselective Reduction: The ketone group on the tetrabenazine core is reduced to a hydroxyl group. The choice of reducing agent and reaction conditions is crucial for achieving the desired cis stereochemistry of the resulting dihydrotetrabenazine.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to ensure high purity.
Analytical Methodology: Quantification using LC-MS/MS
cis-(2,3)-Dihydrotetrabenazine-d6 is frequently used as an internal standard for the quantification of tetrabenazine and its metabolites in biological matrices. Below is a representative protocol for such an analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To quantify the concentration of tetrabenazine and its metabolites in human plasma using cis-(2,3)-Dihydrotetrabenazine-d6 as an internal standard.
Materials and Reagents:
-
Human plasma samples
-
Tetrabenazine and its non-deuterated metabolite standards
-
cis-(2,3)-Dihydrotetrabenazine-d6 (Internal Standard, IS)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
-
Water - Ultrapure
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (cis-(2,3)-Dihydrotetrabenazine-d6 in MeOH).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.1% FA in water and vortex.
-
Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% MeOH in water.
-
Elute the analytes with 1 mL of MeOH.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes (e.g., starting at 10% B, ramping to 90% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for tetrabenazine, its metabolites, and the deuterated internal standard. For the internal standard, a potential transition could be m/z 326.3 -> [specific product ion].
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.
-
Signaling Pathway and Mechanism of Action
Tetrabenazine and its active metabolites, including dihydrotetrabenazine, exert their therapeutic effects by reversibly inhibiting Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a transport protein located on the membrane of synaptic vesicles in presynaptic neurons. Its primary function is to transport monoamines (such as dopamine (B1211576), serotonin, and norepinephrine) from the cytoplasm into the synaptic vesicles for storage and subsequent release into the synapse.
By inhibiting VMAT2, tetrabenazine depletes the stores of these monoamines. The reduction in vesicular dopamine is particularly important for its clinical effects in hyperkinetic movement disorders.
VMAT2 Inhibition by Tetrabenazine Metabolites
Caption: Mechanism of VMAT2 inhibition by tetrabenazine metabolites.
The diagram illustrates that in a presynaptic neuron, dopamine is normally transported into synaptic vesicles by VMAT2. Tetrabenazine metabolites, such as cis-(2,3)-Dihydrotetrabenazine, inhibit VMAT2, preventing this transport. This leads to an accumulation of dopamine in the cytoplasm, where it is degraded by monoamine oxidase (MAO). The overall effect is a depletion of vesicular dopamine stores, resulting in reduced dopamine release into the synaptic cleft and decreased signaling at postsynaptic dopamine receptors. This reduction in dopaminergic transmission is believed to be the primary mechanism by which tetrabenazine alleviates the symptoms of hyperkinetic movement disorders.
References
An In-Depth Technical Guide to the Core Mechanism of Action of cis-(2,3)-Dihydrotetrabenazine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action, pharmacokinetics, and relevant experimental methodologies for cis-(2,3)-Dihydrotetrabenazine-d6. This deuterated metabolite is a key active component contributing to the therapeutic effects of deutetrabenazine, a drug used in the management of hyperkinetic movement disorders.
Core Mechanism of Action: VMAT2 Inhibition
The primary pharmacological target of cis-(2,3)-Dihydrotetrabenazine-d6 and its non-deuterated counterparts is the Vesicular Monoamine Transporter 2 (VMAT2).[1][2] VMAT2 is a crucial protein embedded in the membrane of synaptic vesicles within neurons of the central nervous system.[3] Its primary function is to transport monoamine neurotransmitters—such as dopamine (B1211576), serotonin, norepinephrine, and histamine—from the neuronal cytoplasm into the vesicles for storage and subsequent release into the synapse.[1][2]
Cis-(2,3)-Dihydrotetrabenazine-d6 acts as a potent and reversible inhibitor of VMAT2.[1] The binding of dihydrotetrabenazine (B1670615) stereoisomers to VMAT2 is highly stereospecific.[3][4] Structural and functional studies have revealed that tetrabenazine (B1681281) and its metabolites interact with a central binding site within the transporter. This interaction locks VMAT2 in an occluded conformation, preventing its normal transport cycle.[5] This mode of action is characteristic of non-competitive inhibition.
The inhibition of VMAT2 by cis-(2,3)-Dihydrotetrabenazine-d6 leads to a depletion of monoamine stores within presynaptic vesicles.[1] Consequently, the amount of neurotransmitter available for release upon neuronal firing is significantly reduced. The therapeutic effects in hyperkinetic disorders, such as the chorea associated with Huntington's disease, are primarily attributed to the depletion of dopamine in the striatum.[1]
The Role of Deuteration in Pharmacokinetics
Deutetrabenazine is a deuterated form of tetrabenazine. This selective substitution of hydrogen with deuterium (B1214612) atoms at specific metabolic sites significantly alters the pharmacokinetic profile of its active dihydrotetrabenazine metabolites.[6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, primarily by the cytochrome P450 enzyme CYP2D6.[1]
This "kinetic isotope effect" results in:
-
A longer half-life (t½) of the active deuterated metabolites compared to their non-deuterated counterparts.[6]
-
Increased systemic exposure (AUC) of the active metabolites.[6]
-
Lower peak plasma concentrations (Cmax) for a given level of exposure.[6]
These pharmacokinetic modifications allow for less frequent dosing and may lead to a more stable plasma concentration of the active metabolites, potentially reducing peak-dose-related side effects.
Quantitative Data
VMAT2 Binding Affinity of Dihydrotetrabenazine Stereoisomers
The binding affinity of dihydrotetrabenazine to VMAT2 is highly dependent on its stereochemistry. The following table summarizes the inhibitory constants (Ki) for various deuterated and non-deuterated stereoisomers. The (+)-α-HTBZ isomer generally exhibits the highest affinity for VMAT2.[4][7] The specific isomer cis-(2,3)-Dihydrotetrabenazine-d6 corresponds to a particular stereoisomer, and its binding affinity would be represented by one of the values for the deuterated metabolites.
| Compound | VMAT2 Binding Affinity (Ki, nM) |
| Deuterated Metabolites | |
| [+]-α-deuHTBZ | 1.5[7] |
| [+]-β-deuHTBZ | 12.4[7] |
| [-]-α-deuHTBZ | ~2678 (216x weaker than [+]-β-deuHTBZ)[7] |
| [-]-β-deuHTBZ | ~1128 (91x weaker than [+]-β-deuHTBZ)[7] |
| Non-Deuterated Metabolites | |
| (+)-α-HTBZ ((+)-(2R,3R,11bR)-DHTBZ) | 0.97 - 3.96[3][4] |
| (-)-α-HTBZ ((-)-(2S,3S,11bS)-DHTBZ) | 2200[4] |
| (+)-β-HTBZ ((+)-(2S,3R,11bR)-DHTBZ) | 13.4[3] |
| (-)-β-HTBZ ((-)-(2R,3S,11bS)-DHTBZ) | 4630[3] |
Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Metabolites
The deuteration of tetrabenazine leads to significant changes in the pharmacokinetic profile of its active dihydrotetrabenazine metabolites.
| Parameter | Deuterated (α+β)-HTBZ (from Deutetrabenazine) | Non-Deuterated (α+β)-HTBZ (from Tetrabenazine) |
| Half-life (t½) | 9-11 hours | ~4.5 hours[8] |
| Time to Peak (Tmax) | 3-4 hours[1] | Not specified |
| Systemic Exposure (AUC) | Approximately 2-fold higher[6] | Baseline |
| Peak Concentration (Cmax) | Increased by ~50% with food, but generally lower than tetrabenazine's metabolites for equivalent AUC[1] | Higher peak-to-trough fluctuations |
Experimental Protocols
VMAT2 Radioligand Binding Assay
This assay quantifies the affinity of a test compound for VMAT2 by measuring its ability to displace a radiolabeled ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ), from the transporter.
Methodology:
-
Preparation of VMAT2 Source:
-
Assay Conditions:
-
Determination of Non-Specific Binding:
-
In a parallel set of tubes, include a high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine) to saturate all specific binding sites.[9]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
The Kinetic Advantage: A Deep Dive into the Pharmacokinetics of Deuterated Tetrabenazine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pharmacokinetic profile of deuterated tetrabenazine (B1681281) (deutetrabenazine, sold under the brand name Austedo®) and its primary active metabolites. By strategically substituting hydrogen with deuterium (B1214612) atoms, deutetrabenazine exhibits a significantly altered metabolic fate compared to its parent compound, tetrabenazine. This guide provides a comprehensive overview of the quantitative pharmacokinetic parameters, detailed experimental methodologies for their assessment, and visual representations of the underlying metabolic and mechanistic pathways.
Introduction: The Rationale for Deuteration
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the management of hyperkinetic movement disorders. However, its clinical utility can be limited by rapid and extensive metabolism, leading to a short half-life and significant fluctuations in plasma concentrations, which may contribute to adverse effects.[1] Deutetrabenazine was developed to address these limitations. The substitution of hydrogen with deuterium at the methoxy (B1213986) groups of tetrabenazine creates a stronger carbon-deuterium bond.[2] This subtle modification slows down the rate of metabolism by cytochrome P450 2D6 (CYP2D6), the primary enzyme responsible for the clearance of tetrabenazine's active metabolites.[3][4] The result is a more favorable pharmacokinetic profile, characterized by a longer half-life and reduced peak plasma concentrations of the active moieties.[1][5]
Pharmacokinetic Profile: A Quantitative Comparison
Deutetrabenazine itself is rapidly and extensively metabolized and, like tetrabenazine, acts as a prodrug with its therapeutic effects primarily attributed to its active dihydrotetrabenazine (B1670615) metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[3][6] The deuteration of the parent compound results in deuterated versions of these active metabolites.
The following tables summarize the key pharmacokinetic parameters for the total active metabolites (the sum of α-HTBZ and β-HTBZ) following single oral doses of deutetrabenazine and tetrabenazine in healthy volunteers.
Table 1: Single-Dose Pharmacokinetic Parameters of Total (α+β)-HTBZ Metabolites [1]
| Parameter | Deutetrabenazine (25 mg) | Tetrabenazine (25 mg) |
| Cmax (ng/mL) | 74.6 | 61.6 |
| AUCinf (ng·hr/mL) | 542 | 261 |
| Half-life (hours) | 8.6 | 4.8 |
Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
Table 2: Steady-State Pharmacokinetic Parameters of Total (α+β)-HTBZ Metabolites [3]
| Parameter | Deutetrabenazine (various doses) | Tetrabenazine (25 mg) |
| Half-life (hours) | Longer than nondeuterated metabolites | Shorter than deuterated metabolites |
| Peak-to-trough fluctuations | Lower (3- to 4-fold) | Higher (11-fold) |
These data clearly demonstrate that deuteration leads to a more than two-fold increase in systemic exposure (AUC) and a near doubling of the elimination half-life of the active metabolites, with only a minor increase in peak concentrations (Cmax).[1] This attenuated metabolism allows for less frequent dosing and more stable plasma concentrations, which is believed to contribute to an improved tolerability profile.[7]
Metabolic Pathway and Mechanism of Action
Upon oral administration, deutetrabenazine undergoes extensive first-pass metabolism. The parent drug is rapidly converted by carbonyl reductases to its primary active metabolites, the deuterated α-HTBZ and β-HTBZ.[3][8] These active metabolites are then further metabolized, primarily through O-demethylation by the CYP2D6 enzyme.[3] The substitution of hydrogen with deuterium at these methoxy groups slows this CYP2D6-mediated metabolism, prolonging the exposure to the active metabolites.[3][4]
Metabolic pathway and mechanism of action of deutetrabenazine.
The active metabolites of deutetrabenazine are reversible inhibitors of VMAT2.[7] This transporter protein is responsible for packaging monoamines, such as dopamine, into synaptic vesicles for subsequent release. By inhibiting VMAT2, the deuterated metabolites lead to the depletion of presynaptic dopamine stores, which is the therapeutic mechanism underlying its efficacy in treating hyperkinetic movement disorders.
Experimental Protocols
The quantification of deutetrabenazine and its metabolites in biological matrices is crucial for pharmacokinetic studies. The standard and most widely accepted methodology involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
Bioanalytical Method for Quantification in Human Plasma
A validated LC-MS/MS assay for the simultaneous determination of tetrabenazine, deuterated tetrabenazine, and their respective α- and β-dihydrotetrabenazine metabolites in human plasma has been described.[9][10]
4.1.1. Sample Preparation
-
Extraction: Solid-phase extraction (SPE) is a common method for extracting the analytes from plasma.[9]
-
A 200 µL aliquot of human plasma is used.
-
An internal standard (e.g., a stable isotope-labeled version of the analytes) is added.
-
The sample is loaded onto a C18 SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
The analytes are eluted with an appropriate organic solvent.
-
-
Reconstitution: The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
4.1.2. Liquid Chromatography
-
Column: A reversed-phase column, such as a Zorbax SB C18, is typically used for separation.[9]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) is used for isocratic or gradient elution. A common composition is a 60:40 (v/v) mixture of acetonitrile (B52724) and 5 mM ammonium acetate.[9]
-
Flow Rate: A typical flow rate is 0.8 mL/min.[9]
4.1.3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.
-
Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[9] This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
4.1.4. Validation
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA).[9] Validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability.
Experimental workflow for pharmacokinetic analysis.
The Impact of Deuteration on Pharmacokinetics: A Logical Relationship
The strategic placement of deuterium in the deutetrabenazine molecule directly influences its pharmacokinetic properties. This relationship can be visualized as a logical flow from the molecular modification to the clinical benefits.
Logical flow of the effects of deuteration.
Conclusion
The deuteration of tetrabenazine represents a successful application of pharmacokinetic modulation to improve the therapeutic profile of an existing drug. By attenuating the rate of metabolism of its active metabolites, deutetrabenazine achieves a longer half-life, greater systemic exposure, and more stable plasma concentrations. These altered pharmacokinetic properties allow for less frequent dosing and are associated with improved tolerability, providing a significant clinical advantage in the management of hyperkinetic movement disorders. The robust bioanalytical methods, such as LC-MS/MS, are essential tools for the continued research and development of deuterated compounds and for optimizing their clinical use.
References
- 1. neurology.org [neurology.org]
- 2. Deutetrabenazine - Prescriber's Guide [cambridge.org]
- 3. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. austedo.com [austedo.com]
- 9. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Navigating the Stability and Storage of cis-(2,3)-Dihydrotetrabenazine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for cis-(2,3)-Dihydrotetrabenazine-d6, a deuterated analog of a key active metabolite of tetrabenazine (B1681281). Understanding the stability profile of this isotopically labeled compound is critical for its use as an internal standard in pharmacokinetic studies, ensuring data accuracy and reproducibility in drug development. This document synthesizes available data on the parent compound, tetrabenazine, and established principles of deuterated compound stability to provide a thorough understanding for researchers.
Core Concepts: The Significance of Deuteration
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron. This seemingly minor alteration doubles the mass of the atom, leading to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly impact the metabolic fate of a drug molecule, often slowing down metabolic processes at the site of deuteration.[1] For cis-(2,3)-Dihydrotetrabenazine-d6, this enhanced metabolic stability is a key attribute, particularly when used as an internal standard in analytical assays.[2]
Recommended Storage and Handling
Based on information from various suppliers, the following conditions are recommended for maintaining the integrity of cis-(2,3)-Dihydrotetrabenazine-d6.
| Parameter | Recommended Condition | Source |
| Long-term Storage | -20°C | [3] |
| Short-term Storage | 2-8°C (Refrigerator) | [4] |
| Shipping | Ambient Temperature | [3] |
| Handling | - Use personal protective equipment (gloves, lab coat, safety glasses). - Avoid inhalation of dust or fumes. - Wash hands thoroughly after handling. - Prevent cross-contamination. | General laboratory safety guidelines |
Physicochemical Properties
A summary of the key physicochemical properties of cis-(2,3)-Dihydrotetrabenazine-d6 is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃D₆NO₃ | |
| Molecular Weight | 325.48 g/mol | |
| Appearance | Solid | [5] |
| Purity (by HPLC) | Typically ≥98% | [4] |
Stability Profile: Insights from Forced Degradation Studies of Tetrabenazine
Summary of Tetrabenazine Forced Degradation Studies
| Stress Condition | Observations and Degradation Products | Source |
| Acidic Hydrolysis | Significant degradation observed. One major degradation product identified. Studies suggest a potential interconversion of the trans and cis isomers via an open isoquinolinium intermediate. | [6][7] |
| Alkaline Hydrolysis | Degradation observed. | [7] |
| Oxidative (H₂O₂) | Significant degradation observed. | [7] |
| Thermal | Degradation observed under elevated temperatures. | [7] |
| Photolytic (Light) | Stable under photolytic stress. However, other studies have shown the formation of dedihydrotetrabenazine (DTBZ) and detetrahydrotetrabenazine (TTBZ) upon light exposure in solution. | [6][7] |
| Neutral Hydrolysis | Stable. | [7] |
Implications for cis-(2,3)-Dihydrotetrabenazine-d6:
Given that cis-(2,3)-Dihydrotetrabenazine-d6 shares the same core structure as tetrabenazine, it is likely to exhibit similar susceptibilities, particularly to acidic conditions and oxidation. The deuteration is not expected to significantly alter the fundamental degradation pathways, although the rate of degradation may be affected. The inherent stability of the cis isomer is of particular note, as studies on tetrabenazine suggest it is the thermodynamically less stable form compared to the trans isomer.[6]
Experimental Protocols: A Framework for Stability Assessment
The following section outlines a generalized experimental protocol for assessing the stability of cis-(2,3)-Dihydrotetrabenazine-d6, adapted from established methods for tetrabenazine and general guidelines for stable isotope-labeled compounds.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for cis-(2,3)-Dihydrotetrabenazine-d6 under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of cis-(2,3)-Dihydrotetrabenazine-d6 in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and keep at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and a solution in a hot air oven at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH guidelines.
-
-
Sample Analysis:
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all stressed samples, along with a control sample (stored under recommended conditions), using a validated stability-indicating HPLC or LC-MS/MS method.
-
Characterize any significant degradation products using mass spectrometry to determine their molecular weights and fragmentation patterns.
-
Stability-Indicating Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is recommended for the analysis of cis-(2,3)-Dihydrotetrabenazine-d6 and its potential degradation products.
Typical HPLC-MS/MS Parameters:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate).[7]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Mass spectrometry (electrospray ionization in positive mode) to monitor the parent compound and any potential degradants.
Visualizing Workflows and Pathways
To further elucidate the processes involved in stability testing and the potential degradation of cis-(2,3)-Dihydrotetrabenazine-d6, the following diagrams are provided.
Caption: Workflow for Forced Degradation Stability Testing.
Caption: Relationship between Tetrabenazine, its Metabolite, and Degradation.
Conclusion
The stability of cis-(2,3)-Dihydrotetrabenazine-d6 is paramount for its function as a reliable internal standard. While direct stability data is limited, information from its parent compound, tetrabenazine, suggests that the molecule is susceptible to degradation under acidic and oxidative conditions. The inherent stability of the cis isomer should also be a consideration in its handling and use. For optimal integrity, it is crucial to adhere to the recommended storage conditions of -20°C for long-term storage and 2-8°C for short-term use. The provided experimental framework offers a robust starting point for researchers to conduct their own stability assessments, ensuring the quality and reliability of their analytical data. As with any critical reagent, it is recommended to perform periodic stability checks to confirm its integrity over time.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cis (2,3)-Dihydro Tetrabenazine-d6 | LGC Standards [lgcstandards.com]
- 4. clearsynth.com [clearsynth.com]
- 5. cis-2,3 dihydro tetrabenazine-D6 - Acanthus Research [acanthusresearch.com]
- 6. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
A Technical Guide to cis (2,3)-Dihydro Tetrabenazine-d6 for Research Applications
This in-depth technical guide is intended for researchers, scientists, and drug development professionals utilizing cis (2,3)-Dihydro Tetrabenazine-d6 as an internal standard in analytical methodologies. This document provides an overview of available suppliers, typical product specifications, and a general experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) applications.
Introduction
This compound is a deuterium-labeled analog of cis (2,3)-Dihydrotetrabenazine, a major metabolite of Tetrabenazine. Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease. The deuterated form serves as an ideal internal standard for the quantification of Tetrabenazine and its metabolites in biological matrices during pharmacokinetic and metabolic studies. Its use helps to correct for variability in sample preparation and instrument response, ensuring the accuracy and precision of analytical results.
Suppliers and Product Availability
A number of specialized chemical suppliers offer this compound. Researchers should source this critical reagent from reputable vendors who can provide comprehensive quality documentation, including a Certificate of Analysis (CoA). Identified suppliers include:
-
Clearsynth
-
Genprice
-
Hexonsynth
-
LGC Standards
-
MedChemExpress
-
Pharmaffiliates
It is crucial for the end-user to verify the identity, purity, and isotopic enrichment of each new batch of the internal standard to ensure the integrity of their bioanalytical method.
Data Presentation: Typical Product Specifications
Quantitative data for a specific lot of this compound is detailed in the supplier's Certificate of Analysis. While individual batch specifications may vary, the following table summarizes typical data for this compound.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or Mass Spectrometric Detection |
| Isotopic Purity | ≥99 atom % D | Mass Spectrometry (MS) |
| Deuterium Incorporation | ≥99% d6 | Mass Spectrometry (MS) |
| Chemical Identity | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS) |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol (B129727) | As per supplier's data sheet |
Experimental Protocols: A General Method for Quantification of Tetrabenazine using this compound as an Internal Standard
The following is a generalized experimental protocol for the analysis of Tetrabenazine in a biological matrix (e.g., plasma) using LC-MS/MS. This protocol is for illustrative purposes and should be fully validated by the end-user according to regulatory guidelines (e.g., FDA, EMA).
1. Preparation of Stock and Working Solutions:
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or DMSO) to achieve a final concentration of 1 mg/mL.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile (B52724):water) to a final concentration of 100 ng/mL. The optimal concentration of the IS working solution should be determined during method development.
-
Analyte Stock and Working Solutions: Prepare stock and a series of working solutions of Tetrabenazine in a similar manner to construct a calibration curve.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma, serum), add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Illustrative):
-
LC System: A validated HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). The choice of column should be optimized during method development.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components. For example:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode.
-
MRM Transitions (Example):
-
Tetrabenazine: Q1/Q3 (e.g., m/z 318.2 -> 177.1)
-
This compound (IS): Q1/Q3 (e.g., m/z 326.2 -> 183.1)
-
Collision energy and other MS parameters should be optimized for the specific instrument.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte standards using a weighted linear regression model.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Mandatory Visualization
The following diagrams illustrate key workflows relevant to the procurement and use of this compound.
Understanding the Metabolism of Tetrabenazine to Dihydrotetrabenazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic conversion of tetrabenazine (B1681281) to its active dihydrotetrabenazine (B1670615) metabolites. The following sections detail the enzymatic pathways, pharmacokinetic profiles, and the analytical methodologies employed to study this critical biotransformation.
Introduction to Tetrabenazine Metabolism
Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2), primarily used in the treatment of hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1][2] Following oral administration, tetrabenazine undergoes rapid and extensive first-pass metabolism in the liver, with its therapeutic effects largely attributed to its active metabolites.[1][3] The primary metabolic pathway involves the reduction of the ketone group on the tetrabenazine molecule to form dihydrotetrabenazine (HTBZ).[4][5]
Enzymatic Pathways and Metabolite Formation
The metabolism of tetrabenazine is a multi-step process involving several key enzymes, leading to the formation of various metabolites.
Carbonyl Reductase: The Initial Reduction
The initial and most significant metabolic step is the reduction of the 2-keto group of tetrabenazine by cytosolic carbonyl reductases in the liver to produce two major, pharmacologically active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[4][6] This reduction introduces a new chiral center, resulting in different stereoisomers of dihydrotetrabenazine.[7]
Cytochrome P450 Enzymes: Subsequent Metabolism
The dihydrotetrabenazine metabolites are further metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2D6, with some contribution from CYP1A2 and CYP3A4/5.[6][8]
-
α-HTBZ is metabolized by CYP2D6 and to a lesser extent by CYP1A2 to a minor metabolite, 9-desmethyl-α-DHTBZ.[6]
-
β-HTBZ is metabolized by CYP2D6 to another major circulating metabolite, 9-desmethyl-β-DHTBZ.[6]
The genetic polymorphism of CYP2D6 can significantly impact the pharmacokinetics of tetrabenazine's active metabolites, leading to variations in drug exposure and response among individuals.[2][9][10] Patients are often categorized as poor, intermediate, normal, or ultrarapid metabolizers based on their CYP2D6 genotype.[9][11]
Stereospecificity and Pharmacological Activity
The reduction of tetrabenazine to dihydrotetrabenazine is a stereospecific process, resulting in metabolites with distinct pharmacological properties. The commercially available tetrabenazine is a racemic mixture of (+)-(3R,11bR)-TBZ and (−)-(3S,11bS)-TBZ.[12]
-
(+)-α-HTBZ ((2R,3R,11bR)-dihydrotetrabenazine) exhibits the highest affinity for VMAT2 and is considered the most potent of the dihydrotetrabenazine stereoisomers.[12]
-
The different stereoisomers of dihydrotetrabenazine have varying potencies as VMAT2 inhibitors, with the (3R,11bR)-configuration playing a key role in binding affinity.[12]
Pharmacokinetic Profile
The pharmacokinetic properties of tetrabenazine and its primary metabolites are summarized below. It is important to note that there is significant interindividual variability in these parameters, largely due to CYP2D6 genetic polymorphism.
| Compound | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Protein Binding (%) |
| Tetrabenazine | < 5 (often below detection)[6][13] | ~1.15[6] | ~10 (IV)[6] | 82-88[6] |
| α-HTBZ | Varies with dose | ~1-2[6] | ~7[6] | 60-68[6] |
| β-HTBZ | Varies with dose | ~1-2[6] | ~5[6] | 59-63[6] |
| 9-desmethyl-β-DHTBZ | Varies with dose | ~2[6] | ~12[6] | Not specified |
Experimental Protocols
Quantification of Tetrabenazine and Metabolites in Plasma by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of tetrabenazine, α-HTBZ, and β-HTBZ in human plasma.
5.1.1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add an internal standard (e.g., tetrabenazine-d7).
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[6]
5.1.2. Chromatographic Conditions
-
Column: Zorbax SB C18 or equivalent (e.g., 50 mm x 4.6 mm, 3.5 µm).[14]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate). A common isocratic condition is 60:40 (v/v) acetonitrile:buffer.[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: Ambient or controlled (e.g., 40°C).
5.1.3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
5.1.4. Calibration and Quantification
-
Prepare calibration standards and quality control samples by spiking known concentrations of tetrabenazine, α-HTBZ, and β-HTBZ into blank plasma.
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Use a weighted linear regression for quantification.[6]
Chiral Separation of Dihydrotetrabenazine Isomers by HPLC
This protocol provides a general approach for the separation of the stereoisomers of dihydrotetrabenazine.
5.2.1. Sample Preparation
-
Sample preparation can follow the same solid-phase extraction or a liquid-liquid extraction protocol as described for LC-MS/MS analysis.
5.2.2. Chromatographic Conditions
-
Column: A chiral stationary phase (CSP) column is required. Examples include Chiralpak IC or Phenomenex Chirex 3014.[1][9]
-
Mobile Phase: The mobile phase composition is critical for chiral separation and often consists of a mixture of a non-polar solvent (e.g., n-hexane or 1,2-dichloroethane) and an alcohol (e.g., ethanol (B145695) or isopropanol), with small amounts of acidic and basic additives (e.g., trifluoroacetic acid and triethylamine) to improve peak shape and resolution.[1]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[9]
-
Column Temperature: Controlled temperature (e.g., 25°C or 35°C) is often necessary for reproducible separations.[1][9]
-
Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 220 nm or 280 nm).[1][9]
In Vitro Metabolism Studies
5.3.1. Carbonyl Reductase Activity Assay
-
Incubate tetrabenazine with human liver cytosol, which contains carbonyl reductases.
-
The reaction mixture should contain a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) and an NADPH-generating system as a cofactor.
-
Initiate the reaction by adding tetrabenazine.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analyze the formation of α-HTBZ and β-HTBZ using a validated LC-MS/MS method.
5.3.2. CYP2D6 Metabolism Assay
-
Incubate α-HTBZ or β-HTBZ with human liver microsomes or recombinant CYP2D6 enzymes.
-
The incubation mixture should include a phosphate buffer (pH 7.4) and an NADPH-generating system.
-
Pre-incubate the mixture at 37°C before adding the substrate (α-HTBZ or β-HTBZ).
-
Incubate for a defined period.
-
Stop the reaction with a suitable solvent.
-
Quantify the formation of the 9-desmethyl metabolites using LC-MS/MS.
Visualizations
Caption: Metabolic pathway of tetrabenazine.
Caption: LC-MS/MS analytical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study the effect of a pseudo-carrier on pharmacokinetics of 9-fluoropropyl-(+)-dihydrotetrabenazine in rat plasma by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of therapeutic plasma concentrations of tetrabenazine and an active metabolite by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct injection high-performance liquid chromatography of tetrabenazine and its metabolite in plasma of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GC-MS Analysis of Tetrabenazine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenazine (B1681281) is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the management of hyperkinetic movement disorders such as chorea associated with Huntington's disease. Its pharmacological activity is primarily attributed to its active metabolites. Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of tetrabenazine and its metabolites, gas chromatography-mass spectrometry (GC-MS) offers a viable alternative, particularly with appropriate sample preparation.
This document provides a detailed protocol for the quantitative analysis of tetrabenazine and its major active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), in biological matrices using GC-MS. Due to the polar nature of the metabolites, a derivatization step is essential to ensure volatility and thermal stability for GC-MS analysis.
Metabolic Pathway of Tetrabenazine
Tetrabenazine undergoes extensive first-pass metabolism in the liver, primarily through reduction of the ketone group to form the active metabolites α-HTBZ and β-HTBZ. These metabolites are further metabolized, primarily by the cytochrome P450 enzyme CYP2D6.[1] The metabolic pathway is illustrated below.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for the successful GC-MS analysis of tetrabenazine and its metabolites from biological matrices such as plasma or serum. The following protocol outlines a liquid-liquid extraction (LLE) followed by derivatization.
Materials:
-
Biological matrix (e.g., human plasma)
-
Tetrabenazine, α-HTBZ, and β-HTBZ analytical standards
-
Internal Standard (IS) solution (e.g., deuterated tetrabenazine)
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Dry nitrogen gas
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297)
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of the biological sample (plasma, serum).
-
Internal Standard Spiking: Add a known concentration of the internal standard to each sample, calibrator, and quality control sample.
-
Alkalinization: Add 50 µL of 0.1 M NaOH to the sample to adjust the pH and ensure the analytes are in their free base form. Vortex for 30 seconds.
-
Liquid-Liquid Extraction: Add 1 mL of MTBE to the tube. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Derivatization:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes in a heating block or oven.
-
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Conditions
The following are proposed GC-MS instrument parameters. These should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | - Initial temperature: 150°C, hold for 1 min- Ramp 1: 20°C/min to 250°C- Ramp 2: 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Experimental Workflow
Quantitative Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the trimethylsilyl (B98337) (TMS) derivatives of tetrabenazine and its metabolites in Selected Ion Monitoring (SIM) mode. The exact m/z values and their relative abundances should be confirmed by analyzing the derivatized standards. The quantitative data presented is primarily derived from LC-MS/MS studies and should be validated for a GC-MS method.[2][3]
| Analyte | Derivative | Expected Quantifier Ion (m/z) | Expected Qualifier Ion(s) (m/z) |
| Tetrabenazine | TMS-Tetrabenazine | To be determined | To be determined |
| α-Dihydrotetrabenazine | TMS-α-HTBZ | To be determined | To be determined |
| β-Dihydrotetrabenazine | TMS-β-HTBZ | To be determined | To be determined |
| Internal Standard | TMS-Deuterated-TBZ | To be determined | To be determined |
Note: The fragmentation of TMS derivatives will differ from the parent compounds. The expected ions would need to be determined experimentally by injecting derivatized standards and observing the mass spectra.
Validation Parameters
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters to assess include:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Selectivity/Specificity | No significant interfering peaks at the retention times of the analytes |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Stability of analytes in the biological matrix under various storage conditions |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a GC-MS method for the quantitative analysis of tetrabenazine and its primary active metabolites. The success of this method hinges on meticulous sample preparation, particularly the derivatization step, to ensure the analytes are suitable for gas chromatography. While LC-MS/MS is more commonly reported for these compounds, a well-validated GC-MS method can serve as a reliable and robust alternative for researchers and drug development professionals.
References
- 1. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: cis-(2,3)-Dihydrotetrabenazine-d6 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-(2,3)-Dihydrotetrabenazine-d6 is a deuterium-labeled analog of cis-(2,3)-dihydrotetrabenazine, a major active metabolite of tetrabenazine (B1681281). Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease.[1] In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of analytes in biological matrices using mass spectrometry.[2] cis-(2,3)-Dihydrotetrabenazine-d6 serves as an ideal internal standard for the quantification of cis-(2,3)-dihydrotetrabenazine and related metabolites in bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for variability in the analytical process.[2][3]
Metabolic Pathway of Tetrabenazine
Tetrabenazine undergoes extensive hepatic metabolism to form two major active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), through reduction by carbonyl reductases. These metabolites are further metabolized, primarily by the cytochrome P450 enzyme CYP2D6, to form less active O-demethylated metabolites. The deuteration in deutetrabenazine, a related drug, at the methoxy (B1213986) groups slows down this subsequent metabolism, leading to a longer half-life of the active metabolites.[4][5]
Caption: Metabolic pathway of Tetrabenazine to its active dihydro-metabolites.
Application: Internal Standard in Quantitative Bioanalysis
The primary application of cis-(2,3)-Dihydrotetrabenazine-d6 is as an internal standard (IS) in LC-MS/MS assays for the quantification of tetrabenazine's active metabolites in biological samples such as plasma and serum. The use of a stable isotope-labeled IS is considered the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[6]
Key Advantages:
-
Co-elution: The deuterated standard co-elutes with the unlabeled analyte, ensuring that both experience the same matrix effects during ionization.
-
Similar Extraction Recovery: Due to its similar physicochemical properties, the recovery of the IS during sample preparation is expected to be nearly identical to that of the analyte.
-
Improved Precision and Accuracy: The use of a stable isotope-labeled IS significantly improves the precision and accuracy of the analytical method.[3]
Experimental Protocols
While a specific, published protocol detailing the use of cis-(2,3)-Dihydrotetrabenazine-d6 was not identified, the following is a representative LC-MS/MS protocol adapted from a validated method for the analysis of tetrabenazine and its metabolites using a deuterated internal standard.[4] This protocol can be optimized for specific laboratory instrumentation and study requirements.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of cis-(2,3)-dihydrotetrabenazine and cis-(2,3)-Dihydrotetrabenazine-d6 (IS) in methanol (B129727).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample, add 50 µL of the IS working solution and vortex.
-
Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Caption: General workflow for sample analysis using LC-MS/MS.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for cis-(2,3)-dihydrotetrabenazine and its d6-labeled internal standard would need to be optimized.
Data Presentation
The following tables summarize typical validation parameters for a bioanalytical method using a deuterated internal standard for the analysis of tetrabenazine metabolites. The values are based on published data for similar analytes and FDA guidelines for bioanalytical method validation.[4]
Table 1: Linearity and Sensitivity
| Parameter | Tetrabenazine | α-Dihydrotetrabenazine | β-Dihydrotetrabenazine |
| Calibration Range (ng/mL) | 0.01 - 5.03 | 0.50 - 100 | 0.50 - 100 |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.01 | 0.50 | 0.50 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| α-HTBZ | Low QC | < 10 | < 10 | 90 - 110 |
| Medium QC | < 8 | < 8 | 92 - 108 | |
| High QC | < 8 | < 8 | 92 - 108 | |
| β-HTBZ | Low QC | < 10 | < 10 | 90 - 110 |
| Medium QC | < 8 | < 8 | 92 - 108 | |
| High QC | < 8 | < 8 | 92 - 108 |
QC: Quality Control, %CV: Percent Coefficient of Variation. Values are representative and should be established during method validation.
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| α-HTBZ | 85 - 115 | 85 - 115 |
| β-HTBZ | 85 - 115 | 85 - 115 |
| cis-(2,3)-Dihydro Tetrabenazine-d6 (IS) | 85 - 115 | 85 - 115 |
Values represent acceptable ranges as per regulatory guidelines.
Conclusion
cis-(2,3)-Dihydrotetrabenazine-d6 is an essential tool for the accurate and precise quantification of the active metabolite cis-(2,3)-dihydrotetrabenazine in drug metabolism and pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods allows for robust and reliable data generation, which is critical for the development and regulatory approval of pharmaceuticals. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 4. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for the Analysis of Tetrabenazine and its Metabolites in Human Plasma using LC-MS/MS with an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabenazine (B1681281) (TBZ) is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1][2] Accurate quantification of tetrabenazine and its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[3][4] This application note provides detailed protocols for sample preparation of human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing a deuterated internal standard for reliable quantification.
The primary challenge in analyzing tetrabenazine and its metabolites in plasma is the presence of endogenous interferences, such as proteins and lipids, which can suppress the instrument signal and lead to inaccurate results.[5][6] Therefore, robust sample preparation is a critical step to remove these matrix components and ensure the sensitivity, accuracy, and precision of the analytical method. This document outlines two common and effective sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) . The use of a stable isotope-labeled internal standard, such as tetrabenazine-d7 (B1150270), is essential to compensate for variability during sample processing and analysis.[3][4]
Analytical Method Overview
The protocols described herein are designed for the simultaneous quantification of tetrabenazine, α-HTBZ, and β-HTBZ in human plasma using LC-MS/MS. A deuterated analog, tetrabenazine-d7, is recommended as the internal standard (IS).[3][4]
Quantitative Data Summary
The following tables summarize typical quantitative parameters achieved with the described sample preparation methods in conjunction with LC-MS/MS analysis.
Table 1: Linearity and Quantification Limits [3][7]
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Tetrabenazine | 0.01 - 5.03 | 0.01 |
| α-Dihydrotetrabenazine | 0.50 - 100 | 0.50 |
| β-Dihydrotetrabenazine | 0.50 - 100 | 0.50 |
| Tetrabenazine (Alternate HPLC) | 0.5 - 200 | 0.5 |
| Dihydro metabolite (Alternate HPLC) | 2 - 1000 | 2.0 |
Table 2: Accuracy and Precision (LC-MS/MS) [3]
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Tetrabenazine | LLOQ | 0.01 | 98.0 - 105.0 | ≤ 5.0 |
| LQC | 0.03 | 95.0 - 103.0 | ≤ 4.5 | |
| MQC | 2.50 | 96.0 - 102.0 | ≤ 3.0 | |
| HQC | 4.00 | 97.0 - 101.0 | ≤ 2.5 | |
| α-DHTBZ | LLOQ | 0.50 | 97.0 - 104.0 | ≤ 4.0 |
| LQC | 1.50 | 96.0 - 103.0 | ≤ 3.5 | |
| MQC | 50.0 | 98.0 - 101.0 | ≤ 2.0 | |
| HQC | 80.0 | 99.0 - 102.0 | ≤ 2.0 | |
| β-DHTBZ | LLOQ | 0.50 | 96.0 - 105.0 | ≤ 4.5 |
| LQC | 1.50 | 95.0 - 102.0 | ≤ 3.0 | |
| MQC | 50.0 | 97.0 - 101.0 | ≤ 2.5 | |
| HQC | 80.0 | 99.0 - 103.0 | ≤ 2.0 |
Table 3: Recovery [3]
| Analyte | Recovery (%) |
| Tetrabenazine | > 85 |
| α-Dihydrotetrabenazine | > 88 |
| β-Dihydrotetrabenazine | > 87 |
| Tetrabenazine-d7 (IS) | > 90 |
Experimental Protocols
Materials and Reagents
-
Tetrabenazine, α-dihydrotetrabenazine, and β-dihydrotetrabenazine reference standards
-
Tetrabenazine-d7 (Internal Standard)
-
HPLC-grade acetonitrile (B52724) and methanol[4]
-
Ammonium (B1175870) acetate[4]
-
Formic acid
-
Deionized water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
C18 Solid-Phase Extraction (SPE) cartridges[3]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, involving the addition of an organic solvent to precipitate plasma proteins.[8]
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of tetrabenazine-d7 working solution to each plasma sample to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[6]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps to concentrate the analytes.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., a mixture of acetonitrile and 5 mM ammonium acetate).[3]
-
Final Centrifugation: Centrifuge the reconstituted sample at 12,000 x g for 5 minutes to remove any remaining particulates.
-
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to selectively retain the analytes of interest while interferences are washed away.[9] This often results in lower matrix effects and improved sensitivity.[3]
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.[3]
-
Add the internal standard (tetrabenazine-d7) working solution.
-
Dilute the plasma sample with 200 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step adjusts the pH to enhance analyte retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[10] Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Follow with a wash of 1 mL of 10% methanol in water to remove less polar interferences. Discard the wash eluents.
-
-
Drying:
-
Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual wash solvent.
-
-
Elution:
-
Elute the analytes and the internal standard from the cartridge by passing 1 mL of methanol through the sorbent. Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Discussion
The choice between protein precipitation and solid-phase extraction depends on the specific requirements of the assay.
-
Protein Precipitation is a high-throughput and cost-effective method suitable for situations where the required sensitivity is not exceedingly high and matrix effects are manageable. Its simplicity makes it attractive for screening large numbers of samples.
-
Solid-Phase Extraction offers superior sample cleanup, leading to reduced matrix effects, improved sensitivity, and enhanced column longevity.[11] While more time-consuming and costly per sample, SPE is often the preferred method for validation and clinical studies where high accuracy and precision are paramount.[3]
In both protocols, the use of a deuterated internal standard like tetrabenazine-d7 is critical. Since the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar extraction recovery and ionization efficiency, thereby correcting for variations in the analytical process and ensuring accurate quantification.[3][4]
Conclusion
The protein precipitation and solid-phase extraction methods detailed in this application note provide robust and reliable protocols for the preparation of human plasma samples for the quantitative analysis of tetrabenazine and its active metabolites. The inclusion of tetrabenazine-d7 as an internal standard is essential for achieving the accuracy and precision required for clinical and research applications. The selection of the appropriate sample preparation technique should be based on the specific analytical goals, including required sensitivity, throughput, and the complexity of the sample matrix.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. sid.ir [sid.ir]
- 3. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. filtrous.com [filtrous.com]
- 7. Direct injection high-performance liquid chromatography of tetrabenazine and its metabolite in plasma of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study the effect of a pseudo-carrier on pharmacokinetics of 9-fluoropropyl-(+)-dihydrotetrabenazine in rat plasma by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Dihydrotetrabenazine in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrotetrabenazine (B1670615) (HTBZ) is the primary active metabolite of tetrabenazine, deutetrabenazine, and valbenazine, drugs used in the management of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.[1][2][3][4] Tetrabenazine is metabolized to four HTBZ stereoisomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ.[2][5] Valbenazine, on the other hand, is a prodrug that is hydrolyzed to (+)-α-HTBZ, which is a potent and selective vesicular monoamine transporter 2 (VMAT2) inhibitor.[1][2][6] Given the therapeutic importance and the stereospecific activity of its metabolites, robust and sensitive bioanalytical methods for the accurate quantification of dihydrotetrabenazine isomers in biological matrices are crucial for pharmacokinetic studies, drug development, and clinical monitoring.
This document provides detailed application notes and protocols for the quantitative analysis of dihydrotetrabenazine in biological matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Metabolic Pathway of Tetrabenazine and Related Drugs
The metabolic pathway leading to the formation of dihydrotetrabenazine isomers is critical for understanding the pharmacokinetics of the parent drugs. Tetrabenazine and deutetrabenazine are reduced to their respective α- and β-dihydrotetrabenazine metabolites, which are then further metabolized, primarily by the CYP2D6 enzyme.[2][3] Valbenazine is hydrolyzed to (+)-α-dihydrotetrabenazine.[2]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Studies Using cis-(2,3)-Dihydrotetrabenazine-d6 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deutetrabenazine, a deuterated form of tetrabenazine, is a vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[1][2] Its clinical activity is primarily attributed to its active metabolites, the deuterated isomers of dihydrotetrabenazine (B1670615) (HTBZ).[3][4] Among these is cis-(2,3)-Dihydrotetrabenazine-d6, a key active metabolite that serves as a valuable tracer in in vivo studies to investigate the pharmacokinetics, metabolism, and target engagement of deutetrabenazine.[5][6] The substitution of deuterium (B1214612) for hydrogen at specific positions in the molecule results in a longer half-life for the active metabolites, allowing for less frequent dosing and a more favorable side effect profile compared to its non-deuterated counterpart.[7]
These application notes provide a comprehensive overview of the use of cis-(2,3)-Dihydrotetrabenazine-d6 as a tracer in in vivo research, summarizing key pharmacokinetic data and detailing experimental protocols for its administration and analysis.
Data Presentation: Pharmacokinetics of Deuterated Dihydrotetrabenazine Metabolites
The following tables summarize the pharmacokinetic parameters of the active deuterated metabolites of deutetrabenazine, including cis-(2,3)-Dihydrotetrabenazine-d6 (referred to as one of the β-deuHTBZ isomers), following oral administration of deutetrabenazine in healthy volunteers.
Table 1: Pharmacokinetic Parameters of Deuterated Dihydrotetrabenazine Metabolites [8][9]
| Parameter | Deuterated α-HTBZ | Deuterated β-HTBZ | Total Deuterated (α+β)-HTBZ |
| Mean Elimination Half-life (t½) | ~9-11 hours | ~9-11 hours | Doubled compared to non-deuterated HTBZ |
| Mean Peak Plasma Concentration (Cmax) | Dose-proportional increase | Dose-proportional increase | Marginal increase compared to non-deuterated HTBZ |
| Mean Area Under the Curve (AUC) | Dose-proportional increase | Dose-proportional increase | Twofold increase compared to non-deuterated HTBZ |
| Time to Cmax (tmax) | 3-4 hours | 3-4 hours | 3-4 hours |
Table 2: Characterization of Individual Deuterated Dihydrotetrabenazine Stereoisomers [3][10]
| Metabolite | Relative Abundance | VMAT2 Inhibition |
| [+]-α-deuHTBZ | Minor | Potent |
| [-]-α-deuHTBZ | 66% of circulating deuHTBZ | Weak |
| [+]-β-deuHTBZ | 29% of circulating deuHTBZ | Potent |
| [-]-β-deuHTBZ | Minor | Data not specified |
Experimental Protocols
Protocol 1: In Vivo Administration of Deutetrabenazine for Pharmacokinetic Analysis of cis-(2,3)-Dihydrotetrabenazine-d6
Objective: To determine the pharmacokinetic profile of cis-(2,3)-Dihydrotetrabenazine-d6 and other deuterated metabolites following oral administration of deutetrabenazine in a rodent model.
Materials:
-
Deutetrabenazine
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the experiment.
-
Dosing Solution Preparation: Prepare a homogenous suspension of deutetrabenazine in the chosen vehicle at the desired concentration.
-
Administration: Administer a single oral dose of deutetrabenazine to the rats via oral gavage. The typical dosage for preclinical studies can range from 5 to 30 mg/kg. For studies investigating the effect of food, administer the dose after an overnight fast or following a standard high-fat meal.[4]
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately place the collected blood into EDTA-coated tubes and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 2: Quantification of cis-(2,3)-Dihydrotetrabenazine-d6 in Plasma using LC-MS/MS
Objective: To accurately quantify the concentration of cis-(2,3)-Dihydrotetrabenazine-d6 in plasma samples.
Materials:
-
Plasma samples from Protocol 1
-
Internal standard (e.g., isotopically labeled analog of dihydrotetrabenazine)
-
Protein precipitation plates or tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18)
Procedure:
-
Sample Thawing: Thaw the plasma samples on ice.
-
Internal Standard Addition: Add a known concentration of the internal standard to each plasma sample, standard, and quality control sample.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to each plasma sample to precipitate the proteins. Vortex and then centrifuge to pellet the precipitated protein.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
LC-MS/MS Analysis: Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution to separate cis-(2,3)-Dihydrotetrabenazine-d6 from other metabolites and endogenous plasma components.[12]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for cis-(2,3)-Dihydrotetrabenazine-d6 and the internal standard.[12]
-
-
Quantification: Construct a calibration curve using known concentrations of cis-(2,3)-Dihydrotetrabenazine-d6. Determine the concentration of the analyte in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[11][13]
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies.
Caption: Metabolism of Deutetrabenazine.
Caption: Mechanism of VMAT2 Inhibition.
References
- 1. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Deutetrabenazine response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Deutetrabenazine | C19H27NO3 | CID 73442840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. clearsynth.com [clearsynth.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study the effect of a pseudo-carrier on pharmacokinetics of 9-fluoropropyl-(+)-dihydrotetrabenazine in rat plasma by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Bioanalytical Method for the Quantification of Tetrabenazine and its Active Metabolites in Human Plasma using LC-MS/MS
Application Note
Introduction
Tetrabenazine (B1681281) is a reversible human vesicular monoamine transporter type 2 (VMAT2) inhibitor, which leads to the depletion of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862) in the central nervous system.[1] It is primarily used for the symptomatic treatment of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[1]
Following oral administration, tetrabenazine undergoes rapid and extensive first-pass metabolism, primarily by hepatic carbonyl reductase, to form two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[2] These metabolites are further metabolized by the cytochrome P450 enzyme CYP2D6.[2] Due to this extensive metabolism, the plasma concentrations of the parent drug are very low, while the metabolites are present at much higher concentrations.[3] Therefore, a sensitive and specific bioanalytical method for the simultaneous quantification of tetrabenazine and its major active metabolites is crucial for pharmacokinetic and pharmacodynamic studies.
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of tetrabenazine, α-HTBZ, and β-HTBZ in human plasma. The method is sensitive, specific, and has a short run time, making it suitable for high-throughput analysis in clinical and research settings.[4]
Signaling Pathway of Tetrabenazine Metabolism
References
- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. RP-HPLC Method Development and Validation of Tetrabenazine with Its Known and Unknown Degra-dation Impurities in Its Tablet Dosage Form - Neliti [neliti.com]
- 4. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for the Quantification of Tetrabenazine and its Metabolites in Human Plasma
Application Note AP-TBZ-001
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of tetrabenazine (B1681281) (TBZ) and its primary active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), from human plasma. This method is optimized for use with C18 reversed-phase SPE cartridges and is suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol ensures high recovery and removal of plasma matrix components, leading to reliable and reproducible quantification of the analytes.
Introduction
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders. Therapeutic drug monitoring and pharmacokinetic studies of tetrabenazine require a sensitive and robust analytical method for the simultaneous quantification of the parent drug and its active metabolites in biological matrices. Solid-phase extraction is a critical sample preparation step that effectively concentrates the analytes of interest and removes interfering substances from the plasma matrix, thereby improving the accuracy and precision of subsequent LC-MS/MS analysis. This document outlines a comprehensive SPE protocol specifically developed and validated for tetrabenazine and its metabolites in human plasma.[1][2]
Analytes and Internal Standard
-
Analytes: Tetrabenazine (TBZ), α-dihydrotetrabenazine (α-HTBZ), β-dihydrotetrabenazine (β-HTBZ)
-
Internal Standard (IS): Tetrabenazine-d7 (B1150270) (TBZ-d7)[1][2]
Materials and Reagents
-
SPE Cartridges: C18 Solid-Phase Extraction Cartridges
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or Milli-Q)
-
Ammonium (B1175870) Acetate
-
Formic Acid (optional, for pH adjustment)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Analytical Balance
-
pH Meter
-
Pipettes and appropriate tips
-
Collection tubes
-
Experimental Protocols
Standard and Quality Control (QC) Stock Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve appropriate amounts of tetrabenazine, α-dihydrotetrabenazine, β-dihydrotetrabenazine, and tetrabenazine-d7 in acetonitrile to achieve a final concentration of 1 mg/mL for each.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the primary stock solutions in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create working standard solutions at various concentration levels. These will be used to spike blank plasma for the calibration curve.
-
-
Quality Control (QC) Working Solutions:
-
From a separate weighing of the analytical standards, prepare a second set of stock and working solutions for the QC samples (Low, Medium, and High concentrations).
-
-
Internal Standard (IS) Working Solution:
-
Dilute the tetrabenazine-d7 primary stock solution with the same diluent to a final concentration suitable for spiking into all samples (e.g., 100 ng/mL).
-
Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 200 µL of the plasma sample.[1][2]
-
Add a specific volume of the IS working solution to each plasma sample, except for the blank plasma used for the calibration curve.
-
Vortex the samples for 30 seconds.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5 minutes to precipitate proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction (SPE) Protocol
The following protocol is a general guideline for C18 SPE cartridges and should be optimized for the specific brand and format of the cartridges used.
-
Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Ensure the sorbent bed does not dry out.
-
-
Equilibration:
-
Pass 1 mL of deionized water through each cartridge.
-
Again, ensure the sorbent bed remains wetted.
-
-
Sample Loading:
-
Load the prepared plasma supernatant (from step 2.7) onto the conditioned and equilibrated cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Apply a vacuum to pull the wash solution through.
-
Dry the cartridge under a high vacuum for 5-10 minutes to remove any remaining aqueous solution.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analytes and the internal standard from the cartridge by passing 1 mL of an appropriate organic solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol) through the sorbent.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.[1]
-
Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC Column | Zorbax SB C18 or equivalent |
| Mobile Phase | 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate[1][2] |
| Flow Rate | 0.8 mL/min[1][2] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tetrabenazine (TBZ) | 318.2 | 191.1 |
| α-dihydrotetrabenazine (α-HTBZ) | 320.2 | 193.1 |
| β-dihydrotetrabenazine (β-HTBZ) | 320.2 | 193.1 |
| Tetrabenazine-d7 (IS) | 325.2 | 191.1 |
Table 3: Quantitative Performance Data (Example)
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Tetrabenazine | 0.1 | 50 | > 85 | < 15 |
| α-dihydrotetrabenazine | 0.5 | 100 | > 85 | < 15 |
| β-dihydrotetrabenazine | 0.5 | 100 | > 85 | < 15 |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification. Data are representative and may vary based on instrumentation and specific laboratory conditions.
Visualizations
Caption: Solid-Phase Extraction Workflow for Tetrabenazine and Metabolites.
Caption: Logical Flow from Sample to Analysis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Tetrabenazine LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tetrabenazine (B1681281).
Troubleshooting Guide
This guide addresses common issues encountered during tetrabenazine LC-MS/MS analysis in a question-and-answer format.
Issue 1: Low signal intensity and high variability in results, particularly when using protein precipitation.
-
Question: My tetrabenazine signal is weak and inconsistent between injections after preparing my plasma samples with protein precipitation (PPT). What is the likely cause and how can I fix it?
-
Answer: Low and variable signal intensity is a classic sign of ion suppression, a significant matrix effect. While protein precipitation is a simple and fast sample preparation technique, it is often not effective at removing phospholipids (B1166683), a major source of ion suppression in bioanalytical methods.[1][2][3] For tetrabenazine, protein precipitation with acetonitrile (B52724) or methanol (B129727) has been reported to result in insufficient response and some ion suppression.[1]
Solutions:
-
Employ a more effective sample preparation technique: Solid-phase extraction (SPE) or specific phospholipid removal plates are more effective at removing interfering matrix components.[4][5]
-
Utilize a deuterated internal standard: A stable isotope-labeled internal standard, such as tetrabenazine-d7 (B1150270), can help compensate for signal suppression as it is affected by the matrix in a similar way to the analyte.[6][7][8]
-
Optimize chromatography: Modifying the chromatographic conditions to separate tetrabenazine from the co-eluting phospholipids can also mitigate ion suppression.
-
Issue 2: Poor peak shape (tailing, fronting, or splitting) for tetrabenazine and its metabolites.
-
Question: I am observing distorted peak shapes for tetrabenazine. What could be causing this and what are the solutions?
-
Answer: Poor peak shape can be caused by several factors related to the sample, chromatography, or the analytical column itself.
Potential Causes and Solutions:
-
Column Contamination: Buildup of matrix components from insufficiently cleaned samples can lead to peak distortion.
-
Solution: Use a guard column and implement a more rigorous sample cleanup method like SPE or phospholipid removal. Regularly flush the column with a strong solvent.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak fronting or splitting.
-
Solution: Whenever possible, the final sample extract should be reconstituted in a solvent that is the same or weaker than the initial mobile phase.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Secondary Interactions: Interactions between the basic tetrabenazine molecule and acidic silanol (B1196071) groups on the column can cause peak tailing.
-
Solution: Use a column with end-capping or a mobile phase with an appropriate pH and ionic strength to minimize these interactions. The use of mobile phase additives like ammonium (B1175870) acetate (B1210297) can help.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in tetrabenazine LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[9] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative results. In the analysis of tetrabenazine from biological matrices like plasma, endogenous components such as phospholipids are a primary cause of matrix effects.[10]
Q2: Which sample preparation method is best for minimizing matrix effects in tetrabenazine analysis?
A2: While the optimal method can depend on the specific requirements of the assay (e.g., required sensitivity, throughput), solid-phase extraction (SPE) and phospholipid removal plates generally provide cleaner extracts and less matrix-induced ion suppression compared to protein precipitation for tetrabenazine analysis.[1][4] One study noted that protein precipitation with methanol and acetonitrile led to insufficient signal and ion suppression for tetrabenazine.[1]
Q3: How does a deuterated internal standard like tetrabenazine-d7 help in overcoming matrix effects?
A3: A deuterated internal standard is chemically very similar to the analyte (tetrabenazine) and will therefore have nearly identical chromatographic retention, extraction recovery, and be affected by matrix effects in the same way.[7][8] By calculating the ratio of the analyte signal to the internal standard signal, any variations caused by ion suppression or enhancement can be normalized, leading to more accurate and precise quantification.
Q4: Can the mobile phase composition influence matrix effects?
A4: Yes, the mobile phase can be optimized to reduce matrix effects. By adjusting the organic solvent, aqueous component, pH, and additives, it is possible to improve the chromatographic separation of tetrabenazine from interfering matrix components, particularly phospholipids. For example, using a mobile phase of acetonitrile and 5 mM ammonium acetate has been shown to be effective for tetrabenazine analysis.[6]
Q5: What are the key mass spectrometry parameters to consider for tetrabenazine analysis?
A5: For quantitative analysis, operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Key parameters to optimize include the precursor and product ions for tetrabenazine and its metabolites, as well as collision energy and other source-dependent parameters. A common precursor ion for tetrabenazine is [M+H]+ at m/z 318.2.[1]
Data Presentation
The following table summarizes a qualitative comparison of common sample preparation techniques for tetrabenazine analysis based on literature.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect (Ion Suppression) | Throughput | Cost | Recommendation for Tetrabenazine Analysis |
| Protein Precipitation (PPT) | Variable, can be lower due to co-precipitation | High potential for ion suppression from phospholipids[1] | High | Low | Not recommended for high sensitivity assays due to significant matrix effects.[1] |
| Solid-Phase Extraction (SPE) | Generally Good to High | Low to Moderate; effective at removing many interferences[4] | Moderate | Moderate | Recommended for most applications requiring good accuracy and sensitivity.[6] |
| Phospholipid Removal Plates | High | Very Low; specifically targets phospholipid removal[5] | High | Moderate to High | Highly recommended, especially for high-throughput analyses where phospholipid-induced matrix effects are a concern. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tetrabenazine from Human Plasma
This protocol is adapted from a validated method for the analysis of tetrabenazine and its metabolites.[6]
-
Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of internal standard solution (e.g., tetrabenazine-d7 in methanol). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute tetrabenazine and its metabolites with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 v/v mixture of acetonitrile and 5 mM ammonium acetate).[6]
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) for Tetrabenazine from Human Plasma (for screening purposes)
Note: This method is generally not recommended for quantitative analysis requiring high accuracy and precision due to significant matrix effects.[1]
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase to minimize solvent effects.
-
Analysis: Inject an aliquot of the supernatant or reconstituted sample into the LC-MS/MS system.
Protocol 3: Phospholipid Removal using a 96-well Plate
This is a general protocol that can be adapted for tetrabenazine analysis.
-
Sample Addition: Add 100 µL of plasma to each well of the 96-well phospholipid removal plate. Add 25 µL of internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to each well. Mix thoroughly by pipetting up and down or by using a plate shaker.
-
Filtration: Apply a vacuum or positive pressure to the plate to draw the sample through the phospholipid removal sorbent and into a collection plate.
-
Analysis: The resulting filtrate is ready for direct injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for tetrabenazine analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for cis (2,3)-Dihydro Tetrabenazine-d6
Welcome to the technical support center for the optimization of mass spectrometry parameters for cis (2,3)-Dihydro Tetrabenazine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for developing robust and sensitive LC-MS/MS methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for monitoring this compound?
A1: For this compound, the recommended precursor ion ([M+H]⁺) is m/z 326.2. Based on the fragmentation of similar compounds, prominent product ions are expected at m/z 165.2 and m/z 209.2. It is crucial to confirm these transitions on your specific instrument.
Q2: How do I determine the optimal collision energy (CE) and declustering potential (DP) for my instrument?
A2: The optimal CE and DP are instrument-dependent and must be determined empirically. A common approach is to infuse a standard solution of this compound directly into the mass spectrometer and perform a parameter optimization experiment. Vary the CE and DP across a range of voltages to find the values that produce the highest and most stable signal for your selected product ions.[1][2]
Q3: What are typical starting conditions for an LC-MS/MS method for tetrabenazine (B1681281) and its metabolites?
A3: A good starting point for chromatographic separation is a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid.[3] For the mass spectrometer, operate in positive electrospray ionization (ESI) mode. Refer to the experimental protocols section for a more detailed starting method.
Q4: I am observing high background noise or a poor signal-to-noise ratio. What should I do?
A4: High background noise can be caused by several factors, including contaminated solvents, an unconditioned column, or a dirty ion source. Ensure you are using high-purity solvents and that your LC system is clean. If the issue persists, cleaning the ion source of the mass spectrometer is recommended. Optimizing the declustering potential can also help reduce noise by minimizing the formation of solvent clusters.[4]
Q5: My results show poor reproducibility. What are the likely causes?
A5: Poor reproducibility in bioanalytical assays can stem from inconsistent sample preparation, matrix effects, or instrument instability.[5] Ensure your sample extraction procedure is consistent and validated. To mitigate matrix effects, consider using a stable isotope-labeled internal standard like this compound and ensure complete chromatographic separation from endogenous interferences.[6][7] Regular instrument calibration and performance checks are also essential.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | Suboptimal MS parameters (CE, DP, source settings).Poor ionization efficiency.Sample degradation. | Perform a full parameter optimization for CE and DP.Optimize ion source parameters (e.g., nebulizer gas, heater temperature, capillary voltage).Ensure proper sample handling and storage to prevent degradation. |
| Ion Suppression or Enhancement | Co-eluting matrix components from the biological sample (e.g., phospholipids, salts).[5][8] | Improve chromatographic separation to resolve the analyte from interfering compounds.Optimize the sample preparation method (e.g., use solid-phase extraction for cleaner extracts).Use a stable isotope-labeled internal standard to compensate for matrix effects.[6][7] |
| Peak Tailing or Splitting | Column degradation or contamination.Inappropriate mobile phase pH.Secondary interactions with the stationary phase. | Use a guard column and ensure proper column washing procedures.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.Consider a different column chemistry if the issue persists. |
| Carryover | Adsorption of the analyte to components of the LC system (e.g., injector, tubing). | Optimize the injector wash procedure with a strong solvent.Use a needle wash station if available.Inject a blank solvent after high-concentration samples to check for carryover. |
| Inconsistent Retention Time | Fluctuations in mobile phase composition or flow rate.Changes in column temperature.Column aging. | Ensure the mobile phase is well-mixed and degassed.Use a column oven to maintain a stable temperature.Monitor column performance and replace it when significant shifts in retention time are observed. |
Quantitative Data Summary
The following tables provide recommended starting parameters for the optimization of this compound analysis. Note that optimal values are instrument-specific and should be determined experimentally.
Table 1: Recommended Mass Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 326.2 | 165.2 | 209.2 |
| Tetrabenazine (for comparison) | 318.2 | 220.0 | 191.0 |
| α-Dihydrotetrabenazine (for comparison) | 320.2 | 302.4 | 165.2 |
| β-Dihydrotetrabenazine (for comparison) | 320.3 | 165.2 | - |
Note: The product ions for this compound are predicted based on the fragmentation patterns of related compounds. Experimental verification is essential.
Table 2: Typical Starting MS/MS Parameters for Optimization
| Parameter | Recommended Starting Range | Purpose |
| Declustering Potential (DP) | 40 - 100 V | Reduces solvent clustering and adduct formation.[9] |
| Collision Energy (CE) | 15 - 40 eV | Induces fragmentation of the precursor ion to generate product ions.[1] |
| IonSpray Voltage | 4500 - 5500 V | Facilitates the generation of gas-phase ions. |
| Temperature (Source) | 400 - 550 °C | Aids in the desolvation of droplets. |
| Curtain Gas | 20 - 30 psi | Prevents neutral solvent molecules from entering the mass analyzer. |
| Nebulizer Gas (GS1) | 40 - 60 psi | Assists in the formation of fine droplets. |
| Turbo Gas (GS2) | 50 - 60 psi | Aids in solvent evaporation. |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters by Direct Infusion
This protocol describes the process of determining the optimal declustering potential (DP) and collision energy (CE) for this compound using direct infusion.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Syringe pump
-
Mass spectrometer with an ESI source
Procedure:
-
Set up the mass spectrometer in positive ESI mode.
-
Infuse the standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
In the instrument control software, create a method to monitor the precursor ion (m/z 326.2).
-
DP Optimization:
-
Set a fixed, low CE (e.g., 10 eV).
-
Ramp the DP across a range (e.g., 20 V to 120 V in 5 V increments).
-
Monitor the intensity of the precursor ion at each DP value.
-
The optimal DP is the value that yields the maximum intensity for the precursor ion.
-
-
CE Optimization:
-
Set the DP to the optimal value determined in the previous step.
-
Create a product ion scan method for the precursor ion (m/z 326.2).
-
Ramp the CE across a range (e.g., 10 eV to 50 eV in 2 eV increments).
-
Identify the most abundant and stable product ions.
-
For each selected product ion, determine the CE that produces the maximum signal intensity. This will be the optimal CE for that transition.
-
-
Record the optimized DP and CE values for each precursor-product ion pair.
Protocol 2: Development of a Bioanalytical LC-MS/MS Method
This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma).
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an appropriate volume of internal standard working solution (this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent, Shimadzu, Waters, or equivalent
-
Column: C18, 2.1 x 50 mm, <3 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Use the optimized values from Protocol 1.
3. Method Validation:
-
Validate the method according to relevant guidelines (e.g., ICH Q2(R2)) for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.[10]
Visualizations
Caption: Experimental workflow for bioanalysis.
Caption: Logic for MS parameter optimization.
Caption: A logical troubleshooting pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. quora.com [quora.com]
- 10. ema.europa.eu [ema.europa.eu]
Minimizing ion suppression in the analysis of tetrabenazine
Welcome to the Technical Support Center for Tetrabenazine (B1681281) Analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize ion suppression in your liquid chromatography-mass spectrometry (LC-MS) experiments.
Troubleshooting Guide: Overcoming Ion Suppression
Issue: Low or inconsistent signal intensity for tetrabenazine and its metabolites.
This is a common symptom of ion suppression, a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2] This can lead to poor sensitivity, accuracy, and precision.[1][3]
The following workflow provides a systematic approach to diagnosing and mitigating ion suppression.
Caption: Troubleshooting workflow for diagnosing and resolving ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression in tetrabenazine analysis?
Ion suppression occurs when co-eluting molecules from the sample matrix interfere with the ionization of tetrabenazine or its metabolites in the MS source.[1][2] The primary causes are:
-
Matrix Components : In bioanalysis (e.g., plasma, urine), endogenous compounds like phospholipids (B1166683), salts, and proteins are major sources of interference.[2][4]
-
Sample Preparation : Inadequate sample cleanup can leave high concentrations of these interfering compounds in the final extract.[2] Protein precipitation is a common technique but is often less effective at removing these interferences compared to more rigorous methods.[1]
-
Chromatography : Poor chromatographic resolution can lead to the co-elution of tetrabenazine with matrix components, causing them to compete for ionization in the MS source.[4]
-
Mobile Phase Additives : Non-volatile additives or high concentrations of ion-pairing agents like trifluoroacetic acid (TFA) can suppress the signal.[5]
Q2: How can I choose the best sample preparation method to reduce matrix effects?
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[2] For tetrabenazine analysis in plasma, Solid-Phase Extraction (SPE) is a highly effective and recommended method.[6]
The following diagram illustrates the relationship between common sample preparation techniques and their effectiveness at mitigating ion suppression.
Caption: Impact of sample preparation choice on the level of ion suppression.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Efficacy for Tetrabenazine |
| Protein Precipitation (PPT) | Protein removal via solvent denaturation | Fast, simple, inexpensive | High risk of ion suppression; does not remove salts or phospholipids effectively[1][4] | Not recommended for sensitive assays |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible liquids | Good removal of salts and proteins | Can be labor-intensive, may not remove all phospholipids | Moderate to Good |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent, followed by elution | Excellent sample cleanup, high recovery, removes most interferences[2][4] | Higher cost, requires method development | Excellent ; validated methods exist[6] |
Q3: What are the recommended LC-MS parameters for tetrabenazine analysis?
Optimizing chromatographic conditions is crucial to separate tetrabenazine and its metabolites (α- and β-dihydrotetrabenazine) from matrix interferences.[2] Using a stable isotope-labeled internal standard (SIL-IS), such as Tetrabenazine-d7, is the best practice to compensate for any remaining ion suppression.[6][7]
Experimental Protocol: LC-MS/MS for Tetrabenazine in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of tetrabenazine and its active metabolites.[6][8]
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Volume : 200 µL human plasma.
-
Internal Standard : Add Tetrabenazine-d7.
-
Extraction Cartridges : C18 SPE cartridges.
-
Procedure :
-
Condition the SPE cartridges.
-
Load the plasma sample.
-
Wash the cartridges to remove interferences.
-
Elute the analytes and the internal standard.
-
Evaporate the eluate and reconstitute in mobile phase.
-
2. Liquid Chromatography
-
Column : Zorbax SB C18 or equivalent.
-
Mobile Phase : Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) (e.g., 60:40 v/v).[6]
-
Flow Rate : 0.8 mL/min.[6]
-
Run Time : ~2.5 minutes.[6]
3. Mass Spectrometry (Tandem MS)
-
Ionization Mode : Electrospray Ionization, Positive (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : The following table summarizes the precursor to product ion transitions to monitor.
Table 2: MRM Transitions for Tetrabenazine and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tetrabenazine (TBZ) | 318.0 | 220.0 |
| α-dihydrotetrabenazine (α-DHTBZ) | 320.2 | 302.4 |
| β-dihydrotetrabenazine (β-DHTBZ) | 320.3 | 165.2 |
| Tetrabenazine-d7 (Internal Standard) | 325.1 | 220.0 |
| Data sourced from a validated LC-MS/MS assay.[8] |
Q4: Can I just dilute my sample to reduce ion suppression?
Yes, diluting the sample extract can be a simple and effective strategy to reduce the concentration of interfering matrix components.[1][9] However, this approach also dilutes your analyte of interest, tetrabenazine. This method is only feasible if the original concentration of tetrabenazine is high enough to remain well above the lower limit of quantification (LLOQ) of your assay after dilution. For trace-level analysis, this may not be a viable option.[1]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [research-repository.griffith.edu.au]
Stability issues of cis (2,3)-Dihydro Tetrabenazine-d6 in solution
Welcome to the technical support center for cis (2,3)-Dihydro Tetrabenazine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is the deuterium-labeled form of cis (2,3)-Dihydro Tetrabenazine, which is a metabolite of Tetrabenazine. It is commonly used as a stable isotope-labeled internal standard for quantitative analysis in techniques such as NMR, GC-MS, or LC-MS.[1][2][3] The deuteration, where hydrogen atoms are replaced by deuterium, is intended to improve metabolic stability and alter the pharmacokinetic profile compared to the non-deuterated parent drug.[4][5][6][7]
Q2: What are the known stability issues with the parent compound, Tetrabenazine, in solution?
A2: Studies on Tetrabenazine have shown a susceptibility to degradation under acidic conditions. This can lead to the formation of a more lipophilic impurity and a potential interconversion between the trans and cis isomers through an open isoquinolinium intermediate. Additionally, exposure to light can cause discoloration (yellowing) of Tetrabenazine solutions.
Q3: How does deuteration affect the stability of this compound?
Q4: What are the recommended storage conditions for this compound?
A4: As a solid, it is recommended to store this compound at -20°C. When in solution, it is advisable to minimize exposure to light and acidic conditions. For short-term storage, keeping the solution at 4°C in a light-protected container is a reasonable precaution based on the stability of the parent compound, Tetrabenazine, in acetonitrile (B52724). For long-term storage of solutions, freezing at -20°C or -80°C is recommended.
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound in solution.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram (e.g., LC-MS) | 1. Degradation due to acidic conditions: The parent compound is known to be unstable in acid. 2. Isomeric interconversion: Possibility of conversion between cis and trans isomers. 3. Photodegradation: Exposure to light may cause degradation. | 1. Ensure the pH of your solution is neutral or slightly basic. Avoid acidic buffers if possible. 2. Prepare solutions fresh and use them promptly. 3. Protect solutions from light at all times using amber vials or by covering the container with aluminum foil. 4. Analyze a freshly prepared standard to confirm the identity of the main peak and any new impurities. |
| Discoloration of the solution (e.g., yellowing) | Photodegradation: Similar to the parent compound, light exposure is a likely cause. | 1. Immediately protect the solution from all light sources. 2. Prepare a new solution in a light-protected container. 3. If the experiment allows, add a light-absorbing excipient, ensuring it does not interfere with the analysis. |
| Loss of compound concentration over time | 1. Chemical degradation: Due to factors like pH, temperature, or solvent reactivity. 2. Adsorption to container walls: Highly lipophilic compounds can adsorb to certain plastics. | 1. Perform a time-course study to quantify the rate of loss. 2. Store solutions at a lower temperature (e.g., 4°C or -20°C). 3. Use silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption. 4. Ensure the solvent is of high purity and free from contaminants that could promote degradation. |
| Inconsistent analytical results | 1. Variable degradation: Inconsistent sample handling leading to different levels of degradation between samples. 2. Incomplete dissolution: The compound may not be fully dissolved, especially at higher concentrations. | 1. Standardize all sample preparation and handling procedures, paying close attention to light exposure and time in solution. 2. Use a validated dissolution procedure. Sonication or vortexing may be required. Visually confirm complete dissolution. 3. Include quality control samples at known concentrations in each analytical run. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Dilute the stock solution with the storage solvent to a final concentration of 100 µg/mL. Incubate at 60°C in the dark for 2, 4, 8, and 24 hours.
-
Photostability: Dilute the stock solution with the storage solvent to a final concentration of 100 µg/mL. Expose to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 2, 4, 8, and 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating method, such as RP-HPLC with a UV/PDA detector or LC-MS.
-
The mobile phase and column should be chosen to effectively separate the parent compound from any potential degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition and time point.
-
Characterize any significant degradation products using LC-MS/MS or other appropriate techniques.
-
Determine the primary degradation pathways based on the results.
Visualizations
Logical Troubleshooting Flowchart
Caption: Troubleshooting decision tree for analytical issues.
Hypothesized Degradation Pathway
Caption: Hypothesized degradation pathways for cis-(2,3)-DHTBZ-d6.
Experimental Workflow for Stability Assessment
Caption: General workflow for a forced degradation study.
References
- 1. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. tga.gov.au [tga.gov.au]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. mdpi.com [mdpi.com]
Addressing variability in quantitative results for tetrabenazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in quantitative results for tetrabenazine (B1681281) and its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).
Frequently Asked Questions (FAQs)
General
Q1: What is tetrabenazine and why is its quantitative analysis important?
A1: Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat hyperkinetic movement disorders such as chorea associated with Huntington's disease.[1][2][3] Quantitative analysis of tetrabenazine and its active metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety.[4][5][6]
Q2: What are the major metabolites of tetrabenazine that should be quantified?
A2: The two major active metabolites of tetrabenazine are α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[4][7] It is recommended to perform simultaneous quantification of both the parent drug and these active metabolites.[8]
Analytical Methods
Q3: What is the most common analytical method for quantifying tetrabenazine and its metabolites?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method due to its high sensitivity, selectivity, and ability to simultaneously quantify tetrabenazine and its metabolites in biological matrices.[1][4][8]
Q4: Can you provide a general overview of a typical LC-MS/MS workflow for tetrabenazine analysis?
A4: A typical workflow involves sample preparation (e.g., solid-phase extraction from plasma), chromatographic separation (e.g., using a C18 column), and detection by a tandem mass spectrometer operating in multiple reaction-monitoring (MRM) mode.[4][8]
Troubleshooting Guide
This guide addresses common issues that can lead to variability in the quantitative results of tetrabenazine.
Pre-Analytical Issues
Q5: My results show high variability between samples from the same patient. What pre-analytical factors could be the cause?
A5: High variability can stem from several pre-analytical factors.[9][10] It is crucial to standardize the entire pre-analytical process. Key areas to investigate include:
-
Sample Collection: Ensure consistent timing of blood draws relative to drug administration.[9] Use the correct anticoagulant tubes and avoid hemolysis, as these can affect drug stability and distribution.
-
Sample Handling and Storage: Tetrabenazine is sensitive to light and temperature.[1] Protect samples from light and store them at appropriate temperatures (e.g., -80°C for long-term stability) to prevent degradation.[11] Repeated freeze-thaw cycles should also be avoided.[11]
-
Patient-Specific Factors: Factors such as food intake, co-medications, and patient posture during collection can influence drug concentrations.[7][10]
Analytical Issues
Q6: I am observing poor peak shape and resolution in my chromatograms. What should I check?
A6: Poor chromatography can be due to several factors. Consider the following troubleshooting steps:
-
Mobile Phase: Ensure the mobile phase composition and pH are correct and freshly prepared. The stability of tetrabenazine is pH-dependent.[12][13]
-
Column: The column may be degraded or clogged. Try flushing the column or replacing it if necessary. A C18 column is commonly used for tetrabenazine analysis.[4]
-
Sample Preparation: Inefficient sample cleanup can introduce interfering substances. Optimize your solid-phase extraction (SPE) protocol to ensure adequate removal of matrix components.
Q7: My quantitative results are inconsistent, showing ion suppression or enhancement. How can I mitigate matrix effects?
A7: Matrix effects are a common cause of variability in LC-MS/MS bioanalysis.[14][15] They occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte.[14][16] To address this:
-
Improve Sample Cleanup: Enhance your sample preparation method (e.g., SPE) to more effectively remove interfering endogenous components like phospholipids.[14]
-
Chromatographic Separation: Modify your LC method to achieve better separation of tetrabenazine and its metabolites from matrix components.
-
Internal Standard Selection: Use a stable isotope-labeled internal standard (e.g., tetrabenazine-d7) that co-elutes with the analyte to compensate for matrix effects.[4][17][18]
-
Ionization Source: If possible, investigate different ionization sources, as some may be less prone to matrix effects.[16]
Q8: I am having trouble with the stability of tetrabenazine in my analytical standards and samples. What are the key stability concerns?
A8: Tetrabenazine is susceptible to degradation under certain conditions:
-
pH Sensitivity: Tetrabenazine can degrade in acidic solutions, potentially forming isomers.[12][13][19] Ensure the pH of your solutions is controlled.
-
Photostability: Exposure to light can lead to the formation of degradation products and a yellow discoloration.[13][19] Protect all solutions from light.
-
Thermal Stability: The drug can degrade under thermal stress.[1] Adhere to recommended storage and handling temperatures.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tetrabenazine and its major metabolite in man and rat. Bioavailability and dose dependency studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of therapeutic plasma concentrations of tetrabenazine and an active metabolite by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. selectscience.net [selectscience.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eijppr.com [eijppr.com]
- 15. researchgate.net [researchgate.net]
- 16. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example [mdpi.com]
- 18. cerilliant.com [cerilliant.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Tetrabenazine
Welcome to the technical support center for the analysis of tetrabenazine (B1681281). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the sensitive detection of tetrabenazine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of tetrabenazine in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of tetrabenazine and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine, in biological matrices such as human plasma.[1][2] This method offers high selectivity and low limits of detection, often in the picogram per milliliter range.
Q2: What are the main metabolites of tetrabenazine I should be aware of during analysis?
A2: The two major active metabolites of tetrabenazine are α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[3] These are formed by carbonyl reductase in the liver. Further metabolism of these primary metabolites by enzymes like CYP2D6 can also occur.[3][4] It is often necessary to quantify these metabolites alongside the parent drug for a complete pharmacokinetic profile.
Q3: What type of internal standard (IS) is recommended for tetrabenazine analysis?
A3: A deuterated internal standard, such as tetrabenazine-d7, is highly recommended for LC-MS/MS analysis.[1][2] This type of IS closely mimics the chemical and physical properties of the analyte, which helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.
Q4: How should I prepare plasma samples for tetrabenazine analysis?
A4: Solid-phase extraction (SPE) is a common and effective method for extracting tetrabenazine and its metabolites from plasma.[1][2] C18 cartridges are frequently used for this purpose. This technique helps to remove proteins and other interfering substances from the sample, resulting in a cleaner extract and improved analytical performance.
Q5: What are the potential stability issues with tetrabenazine during sample handling and analysis?
A5: Tetrabenazine can be susceptible to degradation under certain conditions. Studies have shown potential susceptibility to acidic conditions, where an interconversion of trans-tetrabenazine to its cis isomer might occur.[5] It is also important to consider potential degradation under oxidative, thermal, and photolytic stress.[6] Therefore, proper sample storage (frozen) and handling are crucial to ensure the integrity of the analyte.
Troubleshooting Guides
Issue 1: Low or No Signal for Tetrabenazine and its Metabolites
| Possible Cause | Troubleshooting Step |
| Improper Sample Extraction | - Verify the solid-phase extraction (SPE) protocol. Ensure the correct sorbent (e.g., C18) is used and that the conditioning, loading, washing, and elution steps are performed with the correct solvents and volumes.[1] - Check the pH of the sample and solvents to ensure optimal retention and elution. |
| Degradation of Analytes | - Ensure samples have been stored properly at low temperatures (e.g., -80°C) and protected from light.[6] - Minimize the time samples are at room temperature during processing. - Evaluate the stability of tetrabenazine in the matrix under your specific storage and handling conditions. |
| Mass Spectrometer Tuning | - Confirm that the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. - Optimize the precursor and product ion masses for tetrabenazine and its metabolites (α- and β-dihydrotetrabenazine).[2] - Check the collision energy and other MS parameters for optimal fragmentation. |
| Chromatographic Issues | - Ensure the correct mobile phase composition and gradient are being used.[1] - Check for column degradation or blockage. A new column or a guard column may be needed. - Verify the injection volume and ensure the autosampler is functioning correctly. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Matrix Effects | - Improve the sample cleanup procedure. Consider a more rigorous SPE protocol or a different type of extraction (e.g., liquid-liquid extraction). - Modify the chromatographic conditions to better separate the analytes from interfering matrix components. - Use a deuterated internal standard to compensate for matrix-induced ion suppression or enhancement.[1] |
| Contamination | - Check all solvents, reagents, and labware for potential sources of contamination. - Run blank injections (mobile phase, extraction solvent) to identify the source of the contamination. - Ensure proper cleaning of the LC system and mass spectrometer. |
| Carryover | - Inject a blank sample immediately after a high-concentration sample to assess for carryover. - Optimize the autosampler wash procedure by using a stronger wash solvent or increasing the wash volume and duration. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Issues | - The column may be overloaded. Try injecting a smaller sample volume or diluting the sample. - The column may be contaminated or degraded. Flush the column or replace it if necessary. - Ensure the column is properly conditioned and equilibrated with the mobile phase before injection. |
| Inappropriate Mobile Phase | - Check the pH of the mobile phase. Small adjustments can sometimes improve peak shape. - Ensure the mobile phase is properly mixed and degassed. |
| Sample Solvent Mismatch | - The solvent used to dissolve the final extract should be compatible with the initial mobile phase conditions to avoid peak distortion. Ideally, the sample solvent should be the same as or weaker than the mobile phase. |
Data Presentation
Table 1: LC-MS/MS Method Parameters for Tetrabenazine and Metabolites
| Parameter | Tetrabenazine | α-dihydrotetrabenazine | β-dihydrotetrabenazine | Reference |
| Linearity Range | 0.01-5.03 ng/mL | 0.50-100 ng/mL | 0.50-100 ng/mL | [1] |
| LLOQ | 0.01 ng/mL | 0.50 ng/mL | 0.50 ng/mL | [1] |
| Internal Standard | Tetrabenazine-d7 | Tetrabenazine-d7 | Tetrabenazine-d7 | [1] |
| Extraction Method | Solid-Phase Extraction (C18) | Solid-Phase Extraction (C18) | Solid-Phase Extraction (C18) | [1] |
Table 2: HPLC Method Parameters for Tetrabenazine
| Parameter | Method 1 | Method 2 | Reference |
| Column | Xterra RP18 (4.6x150 mm, 3.5 µm) | C18 (4.6mm x 250mm, 5µm) | ,[7] |
| Mobile Phase | Buffer (0.01M K2HPO4) and Acetonitrile (B52724) (50:50 v/v) | Buffer (1.32 gm Di-ammonium hydrogen phosphate (B84403) in 1000 ml water, pH 6.5) and Acetonitrile (50:50 v/v) | ,[7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | ,[7] |
| Detection Wavelength | 210 nm | 282 nm | ,[7] |
| Linearity Range | 20-150 µg/mL | Not Specified | |
| LOD | 0.05 µg/mL | Not Specified | |
| LOQ | 0.18 µg/mL | Not Specified |
Experimental Protocols
Protocol 1: LC-MS/MS for Tetrabenazine and Metabolites in Human Plasma
This protocol is based on the method described by S. P. V. V. N. K. P. et al. (2013).[1]
-
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add the internal standard (tetrabenazine-d7).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis
-
LC Column: Zorbax SB C18 or equivalent.[1]
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) (e.g., 60:40 v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: Appropriate volume based on sensitivity requirements.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction-monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for tetrabenazine, α-dihydrotetrabenazine, β-dihydrotetrabenazine, and the internal standard.
-
Visualizations
Caption: Metabolic pathway of tetrabenazine.
Caption: General workflow for tetrabenazine analysis.
Caption: Troubleshooting decision tree for low signal.
References
- 1. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Analysis of CYP2D6 genotype and response to tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
Validation & Comparative
Validation of an Analytical Method for Tetrabenazine Using a Deuterated Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated analytical method for the quantification of tetrabenazine (B1681281) and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine, in human plasma. The method employs a deuterated internal standard (IS), Tetrabenazine-d7, and utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. This approach offers high sensitivity, specificity, and efficiency, making it suitable for pharmacokinetic studies and routine clinical analysis.[1][2]
The use of a deuterated internal standard is crucial in LC-MS/MS-based bioanalytical methods. It closely mimics the chromatographic behavior and ionization characteristics of the analyte, thereby compensating for variability in sample preparation and instrument response. This leads to improved accuracy and precision in quantitative analysis. Deutetrabenazine, a deuterated form of tetrabenazine, has itself been developed as a drug with an improved pharmacokinetic profile, highlighting the significance of deuteration in modifying drug metabolism.[3][4][5][6][7]
Comparative Analysis of Analytical Methods
While various methods exist for the analysis of tetrabenazine, including HPLC with UV or fluorescence detection, the LC-MS/MS method using a deuterated internal standard offers significant advantages.[8][9][10][11] HPLC methods may lack the sensitivity and specificity required for detecting the low concentrations of tetrabenazine and its metabolites often found in clinical samples.[9] The LC-MS/MS method, on the other hand, provides the necessary sensitivity and selectivity for robust and reliable quantification.
The method detailed below has been fully validated according to Food and Drug Administration (FDA) guidelines, ensuring its reliability for clinical and research applications.[1][2]
Experimental Protocol: LC-MS/MS Assay for Tetrabenazine and its Metabolites
This section details the experimental workflow for the validated LC-MS/MS method for the simultaneous quantification of tetrabenazine, α-dihydrotetrabenazine, and β-dihydrotetrabenazine in human plasma using Tetrabenazine-d7 as an internal standard.[1][2]
Caption: Experimental workflow for the LC-MS/MS analysis of tetrabenazine.
1. Sample Preparation:
-
Plasma Aliquoting: 200 µL of human plasma is used for the extraction.[1]
-
Internal Standard Spiking: Tetrabenazine-d7 is added as the internal standard (IS).[1]
-
Solid-Phase Extraction (SPE): The analytes and the IS are extracted from the plasma matrix using C18 solid-phase extraction cartridges.[1][2]
-
Elution and Reconstitution: After washing, the analytes are eluted, and the eluate is evaporated to dryness. The residue is then reconstituted in the mobile phase.[1]
2. LC-MS/MS Conditions:
-
Chromatographic Column: A Zorbax SB C18 column is used for separation.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (60:40, v/v) is used as the mobile phase.[1][2]
-
Flow Rate: The mobile phase is delivered at a flow rate of 0.8 mL/min.[1][2]
-
Mass Spectrometer: An API-4000 LC-MS/MS system is used for detection.[1][2]
-
Detection Mode: The analysis is performed in the multiple reaction-monitoring (MRM) mode.[1][2]
Method Validation and Performance Data
The analytical method was validated according to FDA guidelines, and the results met the acceptance criteria.[1] Key validation parameters are summarized in the tables below.
Table 1: Linearity of the Method
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Tetrabenazine | 0.01 - 5.03 | ≥ 0.99 |
| α-dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 |
| β-dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 |
Data sourced from a study by S. Kumar et al.[1]
Table 2: Precision and Accuracy
The precision of the method was determined by analyzing replicate quality control (QC) samples at different concentration levels. The accuracy was assessed by comparing the measured concentration to the nominal concentration. The results for both intra-day and inter-day precision and accuracy were within the acceptable limits as per regulatory guidelines.
While specific percentage values for precision and accuracy are not detailed in the provided search results, the referenced study confirms that the method met the FDA's acceptance criteria, which typically requires the precision (%CV) to be within 15% (20% for the lower limit of quantification) and the accuracy (% bias) to be within ±15% (±20% for the LLOQ).[1]
Logical Relationship of Method Validation Components
The following diagram illustrates the logical flow of the validation process, demonstrating how each parameter contributes to the overall reliability of the analytical method.
Caption: Logical flow of the analytical method validation process.
Conclusion
The described LC-MS/MS method, utilizing a deuterated internal standard, provides a robust, sensitive, and specific tool for the simultaneous quantification of tetrabenazine and its active metabolites in human plasma.[1][2] The successful validation of this method in accordance with FDA guidelines ensures its suitability for high-throughput analysis in clinical and pharmacokinetic studies.[1] The use of a deuterated standard is a key element in achieving the high level of accuracy and precision required for such applications. This guide provides researchers and drug development professionals with the necessary information to understand and potentially implement this advanced analytical technique.
References
- 1. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. degres.eu [degres.eu]
- 9. Determination of therapeutic plasma concentrations of tetrabenazine and an active metabolite by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. sphinxsai.com [sphinxsai.com]
A Guide to Cross-Validation of Tetrabenazine Assays Across Laboratories
For Researchers, Scientists, and Drug Development Professionals
Principles of Inter-Laboratory Cross-Validation
Cross-validation of a bioanalytical method is essential when data from different laboratories will be combined or compared.[1] The process aims to demonstrate that the assay performs equivalently in all participating laboratories, ensuring the integrity and reliability of the collective data.[2][3] According to regulatory bodies like the U.S. Food and Drug Administration (FDA), cross-validation should be performed prior to the analysis of study samples at multiple sites.[1]
Comparative Summary of Tetrabenazine (B1681281) Assay Methodologies
The following table summarizes key parameters from published, validated LC-MS/MS methods for tetrabenazine and its metabolites. This comparative overview highlights the similarities and potential sources of variability between different laboratory protocols.
| Parameter | Laboratory A (Exemplar) | Laboratory B (Exemplar) | Laboratory C (Exemplar) |
| Analytical Method | LC-MS/MS | RP-HPLC | RP-HPLC |
| Internal Standard | Tetrabenazine-d7[4] | Not Specified | Not Specified |
| Extraction Method | Solid-Phase Extraction (C18)[4] | Liquid-Liquid Extraction | Protein Precipitation |
| Chromatographic Column | Zorbax SB C18[4] | Xterra RP18[5] | Thermo BDS C18[6] |
| Mobile Phase | Acetonitrile (B52724) & 5mM Ammonium (B1175870) Acetate (60:40 v/v)[4] | Buffer (0.01M K2HPO4) & Acetonitrile (50:50 v/v)[5] | Methanol & Potassium Dihydrogen Orthophosphate buffer (pH 6.8) (40:60 v/v)[6] |
| Flow Rate | 0.8 mL/min[4] | 1.0 mL/min[5] | 1.0 mL/min[6] |
| Detection | API-4000 LC-MS/MS (MRM)[4] | Photo Diode Array (210 nm)[5] | PDA Detector (284 nm)[6] |
| Linearity Range (TBZ) | 0.01-5.03 ng/mL[4] | 20-150 µg/ml[5] | 6.25-37.5 ppm[6] |
| Linearity Range (Metabolites) | 0.50-100 ng/mL (α- and β-HTBZ)[4] | Not Specified | Not Specified |
| Correlation Coefficient (r²) | ≥ 0.99[4] | 0.9999[5] | 0.9999[6] |
| Precision (%RSD) | < 15% | < 2%[5] | Not Specified |
| Accuracy (% Recovery) | Within ±15% of nominal | Not Specified | 99.96-100.79 %[6] |
Detailed Experimental Protocols
A successful cross-validation relies on meticulously detailed and harmonized protocols. Below are exemplar experimental protocols derived from validated methods.
Exemplar Protocol 1: LC-MS/MS Assay for Tetrabenazine and its Metabolites in Human Plasma[4]
-
Sample Preparation:
-
To 200 µL of human plasma, add the internal standard (Tetrabenazine-d7).
-
Perform solid-phase extraction using C18 cartridges.
-
Wash the cartridges and elute the analytes.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB C18.
-
Mobile Phase: A 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: Not specified.
-
Run Time: 2.5 minutes.
-
-
Mass Spectrometric Detection:
-
Instrument: API-4000 LC-MS/MS.
-
Ionization Mode: Not specified (typically Electrospray Ionization - ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Exemplar Protocol 2: RP-HPLC Assay for Tetrabenazine[5]
-
Sample Preparation:
-
Prepare a standard stock solution of tetrabenazine in the diluent.
-
For dosage forms, weigh and powder tablets, dissolve in diluent, sonicate, and filter.
-
-
Chromatographic Conditions:
-
Column: Xterra RP18 (4.6x150 mm, 3.5 µm).
-
Mobile Phase: A 50:50 (v/v) mixture of buffer (0.01M K2HPO4) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Photo Diode Array (PDA) at 210 nm.
-
Cross-Validation Workflow and Acceptance Criteria
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories.
References
- 1. fda.gov [fda.gov]
- 2. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. jchps.com [jchps.com]
A Comparative Guide to Internal Standards for Tetrabenazine Bioanalysis: Cis (2,3)-Dihydro Tetrabenazine-d6 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of tetrabenazine (B1681281) and its active metabolites, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of cis (2,3)-Dihydro Tetrabenazine-d6 with other commonly used internal standards, supported by a review of published experimental data and methodologies.
Introduction to Internal Standards in Tetrabenazine Analysis
Tetrabenazine (TBZ) is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders. Its bioanalysis is complex due to its rapid and extensive metabolism into several active metabolites, primarily α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for potential variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard in LC-MS/MS-based bioanalysis due to their chemical and physical similarity to the analyte.
This guide focuses on the comparison of the following internal standards for the quantification of tetrabenazine and its metabolites:
-
This compound: A deuterium-labeled analog of one of the main metabolites of tetrabenazine.
-
Tetrabenazine-d7: A deuterium-labeled analog of the parent drug, tetrabenazine.
-
Isotopically Labeled (¹³C) Dihydrotetrabenazine (B1670615) (HTBZ) Isomers: Carbon-13 labeled analogs of the various isomers of the active metabolites.
Performance Comparison
| Internal Standard | Analyte(s) Quantified | Typical Recovery | Matrix Effect Compensation | Linearity (r²) | Key Advantages | Potential Considerations |
| This compound | Tetrabenazine & Dihydrotetrabenazine metabolites | Data not explicitly available in comparative studies, but expected to be similar to deuterated analogs. | Expected to be effective due to structural similarity to metabolites. | Not explicitly reported in comparative studies. | Structurally very similar to the main active metabolites, potentially offering better tracking of their behavior. | As a deuterated standard, a slight chromatographic shift (isotope effect) is possible. |
| Tetrabenazine-d7 | Tetrabenazine, α-HTBZ, β-HTBZ | High and consistent | Demonstrated to be effective in validated methods.[1] | ≥ 0.99[1] | Commercially available and successfully used in validated clinical pharmacokinetic studies.[1] | May not perfectly mimic the chromatographic behavior of the more polar dihydrotetrabenazine metabolites. |
| Isotopically Labeled (¹³C) HTBZ Isomers | Individual Dihydrotetrabenazine Isomers | High and reproducible | Method validated for matrix effects, with all batches meeting acceptance criteria.[2] | ≥ 0.98[3] | Provides individual internal standards for each of the four HTBZ isomers, offering the most accurate quantification for isomer-specific studies.[2] | May be more expensive and less readily available than deuterated standards of the parent drug. |
Note: The table summarizes findings from different studies. Direct comparison of absolute values should be made with caution. The performance of any internal standard is highly dependent on the specific bioanalytical method and matrix.
Experimental Methodologies
The selection of an appropriate internal standard is a critical step in the development and validation of a bioanalytical method. The following sections outline typical experimental protocols for methods utilizing these internal standards.
Sample Preparation
A common approach for the extraction of tetrabenazine and its metabolites from plasma or serum involves either solid-phase extraction (SPE) or protein precipitation followed by phospholipid removal.
-
Solid-Phase Extraction (as with Tetrabenazine-d7):
-
Protein Precipitation and Phospholipid Removal (as with ¹³C-labeled HTBZ Isomers):
-
A 50 µL aliquot of serum or plasma is spiked with the isotopically labeled internal standards of all four HTBZ isomers.
-
Protein precipitation and phospholipid removal are performed using a specialized 96-well plate.[2]
-
The resulting filtrate is further processed for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile). Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction-monitoring (MRM) mode.
Typical MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tetrabenazine | 318.0 | 220.0 |
| α-Dihydrotetrabenazine | 320.2 | 302.4 |
| β-Dihydrotetrabenazine | 320.3 | 165.2 |
| Tetrabenazine-d7 (IS) | 325.1 | 220.0 |
| Derivatized HTBZ Isomers | 500.1 | 302.2 |
| Derivatized ¹³C-labeled HTBZ IS | 503.2 | 305.2 |
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind internal standard selection, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical pathway for selecting an internal standard.
Conclusion
The choice of an internal standard for the bioanalysis of tetrabenazine and its metabolites is a critical decision that directly impacts the quality and reliability of the resulting data.
-
This compound is a theoretically sound choice, particularly for the quantification of the dihydrotetrabenazine metabolites, due to its close structural similarity.
-
Tetrabenazine-d7 has been successfully implemented in validated methods for the simultaneous quantification of the parent drug and its major metabolites, demonstrating its utility in clinical pharmacokinetic studies.[1]
-
Isotopically labeled (¹³C) HTBZ isomers represent the most sophisticated approach, offering the highest level of accuracy for studies focused on the individual stereoisomers of the active metabolites.[2]
Ultimately, the selection of the most appropriate internal standard will depend on the specific goals of the study, the availability of the standards, and the validation of the chosen bioanalytical method according to regulatory guidelines. For most applications, a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality data.
References
- 1. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
The Gold Standard: Evaluating the Accuracy and Precision of Tetrabenazine Quantification with a d6-Labeled Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents like tetrabenazine (B1681281) is paramount for robust pharmacokinetic, bioequivalence, and clinical studies. This guide provides a comprehensive comparison of analytical methodologies for tetrabenazine quantification, with a focus on the use of a deuterium-labeled internal standard (d6-tetrabenazine). We will delve into the experimental data supporting its superior accuracy and precision compared to alternative methods.
The use of a stable isotope-labeled internal standard, such as d6-tetrabenazine, is widely considered the gold standard in quantitative mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, tetrabenazine.[1] Consequently, it co-elutes chromatographically and experiences similar ionization effects, effectively compensating for variations during sample preparation and analysis, such as extraction loss and matrix effects.[1][2] This intrinsic correction leads to significantly improved accuracy and precision in quantification.[2][3]
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods for tetrabenazine quantification.
Table 1: LC-MS/MS with d6/d7-Tetrabenazine Internal Standard
| Analyte(s) | Internal Standard | LLOQ | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Tetrabenazine, α-DHTBZ, β-DHTBZ | Tetrabenazine-d7 | TBZ: 0.01 ng/mL; Metabolites: 0.50 ng/mL | ≥ 0.99 | 85-115% | ≤ 15% | [4] |
| α-HTBZ, β-HTBZ | ¹³C-labeled HTBZ analogs | 0.244 ng/mL | Not Specified | < 9.4% (α-HTBZ); < 6.4% (β-HTBZ) | < 5.9% (α-HTBZ); < 6.2% (β-HTBZ) | [5] |
DHTBZ: Dihydrotetrabenazine; HTBZ: Hydroxytetrabenazine; LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; TBZ: Tetrabenazine.
Table 2: Alternative Analytical Methods for Tetrabenazine Quantification
| Method | Internal Standard | LLOQ | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| RP-HPLC | None specified | Not Specified | 0.9999 | 99.58-99.99% | < 2% | [6] |
| RP-HPLC | None specified | 6.25 ppm | 0.9999 | 99.96-100.79% | Not Specified | [7] |
| RP-HPLC | None specified | Not Specified | 0.999 | 99.5-100.4% | 0.5% | [8] |
| HPLC-Fluorescence | Not Specified | 0.5 ng/mL (TBZ); 2.0 ng/mL (metabolite) | Excellent | Not Specified | Not Specified | [9] |
As evidenced by the data, LC-MS/MS methods employing a deuterated internal standard consistently achieve lower limits of quantification and demonstrate high accuracy and precision, making them ideal for bioanalytical applications where sensitivity is critical. While other methods like RP-HPLC show good linearity and accuracy, their sensitivity may not be sufficient for detecting the low plasma concentrations of tetrabenazine often encountered in clinical settings.[10]
Experimental Protocols
Key Experiment: Quantification of Tetrabenazine and its Metabolites in Human Plasma by LC-MS/MS with a Deuterated Internal Standard
This protocol is based on a validated method for the simultaneous quantification of tetrabenazine and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine.[4]
1. Sample Preparation:
-
A 200 µL aliquot of human plasma is used.
-
Tetrabenazine-d7 is added as the internal standard.
-
Analytes are extracted using solid-phase extraction (SPE) with C18 cartridges.
2. Chromatographic Conditions:
-
Column: Zorbax SB C18.[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (60:40, v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Run Time: 2.5 minutes.[4]
3. Mass Spectrometric Detection:
-
Instrument: API-4000 LC-MS/MS.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
Tetrabenazine: m/z 318.0 → 220.0
-
α-dihydrotetrabenazine: m/z 320.2 → 302.4
-
β-dihydrotetrabenazine: m/z 320.3 → 165.2
-
Tetrabenazine-d7 (IS): m/z 325.1 → 220.0
-
4. Calibration and Quantification:
-
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Linearity is established over the concentration range of 0.01-5.03 ng/mL for tetrabenazine and 0.50-100 ng/mL for its metabolites.[4]
Visualizing the Workflow
The following diagram illustrates the typical workflow for tetrabenazine quantification using a d6-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. lcms.cz [lcms.cz]
- 4. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. jchps.com [jchps.com]
- 8. degres.eu [degres.eu]
- 9. Direct injection high-performance liquid chromatography of tetrabenazine and its metabolite in plasma of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of therapeutic plasma concentrations of tetrabenazine and an active metabolite by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrabenazine Analysis: Evaluating Linearity and Range with a Focus on Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of tetrabenazine (B1681281) in biological matrices is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results. This guide provides a comparative overview of analytical methods for tetrabenazine, with a special focus on the performance of deuterated internal standards, including the commercially available cis-(2,3)-Dihydro-Tetrabenazine-d6.
The use of a stable isotope-labeled internal standard, such as cis-(2,3)-Dihydro-Tetrabenazine-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variability in instrument response. While specific validation data for methods employing cis-(2,3)-Dihydro-Tetrabenazine-d6 is not extensively detailed in publicly available literature, its performance is expected to be comparable to other deuterated tetrabenazine analogs.
Performance Comparison of Analytical Methods
The selection of an analytical method for tetrabenazine quantification is often dictated by the required sensitivity and the nature of the sample matrix. High-performance liquid chromatography (HPLC) with UV detection is suitable for the analysis of pharmaceutical dosage forms, while the more sensitive LC-MS/MS is necessary for determining the low concentrations typically found in biological fluids like plasma.
Below is a summary of the linearity and range of various analytical methods for tetrabenazine.
| Analytical Method | Analyte(s) | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | Tetrabenazine, α-dihydrotetrabenazine, β-dihydrotetrabenazine | Tetrabenazine-d7 | Human Plasma | 0.01-5.03 ng/mL (Tetrabenazine)0.50-100 ng/mL (Metabolites) | ≥ 0.99 |
| LC-MS/MS | Deutetrabenazine and metabolites | Corresponding deuterium-labeled compounds | Plasma | LLOQ: 0.100 ng/mL (Parent drug)LLOQ: 0.500 ng/mL (Metabolites) | Not specified |
| HPLC-UV | Tetrabenazine | Not specified | Tablets | 20-150 µg/mL | 0.9999 |
| HPLC-UV | Tetrabenazine | Not specified | Bulk and Tablets | 2-10 µg/mL | Not specified |
| HPLC-UV | Tetrabenazine | Not specified | Bulk and Tablets | 6.25-37.5 µg/mL | 0.9999 |
Note: The performance of a method using cis-(2,3)-Dihydro-Tetrabenazine-d6 as an internal standard in an LC-MS/MS assay for tetrabenazine in a biological matrix is anticipated to be similar to the LC-MS/MS method using Tetrabenazine-d7, offering a wide dynamic range and high sensitivity.
Experimental Protocols
A detailed experimental protocol for a representative LC-MS/MS method for the simultaneous determination of tetrabenazine and its active metabolites in human plasma is provided below. This method utilizes a deuterated internal standard, highlighting the best practices for bioanalysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add the internal standard solution (e.g., Tetrabenazine-d7).
-
Vortex the samples for 30 seconds.
-
Load the samples onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: Zorbax SB C18 (or equivalent)
-
Mobile Phase: 60:40 (v/v) mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Run Time: 2.5 minutes
Mass Spectrometry (MS) Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tetrabenazine: Precursor ion > Product ion
-
α-dihydrotetrabenazine: Precursor ion > Product ion
-
β-dihydrotetrabenazine: Precursor ion > Product ion
-
Internal Standard (e.g., Tetrabenazine-d7): Precursor ion > Product ion
-
Experimental Workflow for Tetrabenazine Analysis
The following diagram illustrates the typical workflow for the bioanalysis of tetrabenazine using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for Tetrabenazine Bioanalysis.
Precision in Analytical Methods for Tetrabenazine: A Comparative Guide
The accurate quantification of tetrabenazine (B1681281), a drug used to treat hyperkinetic movement disorders, is crucial for ensuring its safety and efficacy. Various analytical methods have been developed and validated for this purpose, with a strong emphasis on their precision. This guide provides a comparative analysis of the inter-day and intra-day precision of several analytical methods for tetrabenazine, supported by experimental data from published studies.
Understanding Analytical Precision
In analytical chemistry, precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).
-
Intra-day precision (Repeatability): Measures the precision over a short period of time, with the same analyst, equipment, and reagents.
-
Inter-day precision (Intermediate Precision): Measures the precision over an extended period, accounting for variations such as different days, analysts, or equipment.
A lower %RSD value indicates higher precision. For pharmaceutical analysis, a %RSD of less than 2% is generally considered acceptable[1][2].
Comparison of Analytical Methods
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed technique for the analysis of tetrabenazine in bulk drug and pharmaceutical dosage forms. More sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are typically used for bioanalytical applications where lower concentrations in biological matrices like plasma are measured[3][4][5].
The following table summarizes the inter-day and intra-day precision data from various validated analytical methods for tetrabenazine.
| Analytical Method | Matrix | Concentration Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| RP-HPLC-PDA | Bulk Drug & Dosage Form | 20-150 µg/ml | Not explicitly stated, but method precision %RSD was 0.23 | Intermediate precision %RSD was 0.41 | [1] |
| LC-MS/MS | Human Plasma | 0.01-5.03 ng/mL (TBZ) 0.50-100 ng/mL (Metabolites) | Not explicitly stated, but the method was found to be precise | Not explicitly stated, but the method was found to be precise | [3] |
| HPLC-UV | Tablet Formulation | 10-140% of test concentration | %RSD was 0.5 | Not explicitly stated | [6] |
| RP-HPLC-UV | Pharmaceutical Dosage Form | Not Specified | Acceptable range (RSD < 2) | Acceptable range (RSD < 2) | [2] |
| RP-HPLC-UV | Bulk & Pharmaceutical Dosage Form | 6.25-37.5 µg/ml | System precision %RSD was 0.45 | Not explicitly stated | [7] |
| RP-HPLC-PDA | Pharmaceutical Dosage Form | 2-10 µg/ml | Data for 3 days available | Data for 3 days available | [8] |
Experimental Protocols
The precision of an analytical method is intrinsically linked to its protocol. Below are detailed methodologies from the cited studies.
RP-HPLC-PDA Method[1]
-
Instrumentation: High-Performance Liquid Chromatography with a Photo Diode Array (PDA) detector.
-
Column: Xterra RP18 (4.6x150 mm, 3.5 µm).
-
Mobile Phase: A 50:50 (v/v) mixture of buffer (0.01M K2HPO4) and acetonitrile (B52724).
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
-
Run Time: 15 minutes.
LC-MS/MS Method for Human Plasma[3][4]
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (API-4000).
-
Column: Zorbax SB C18.
-
Mobile Phase: A 60:40 (v/v) mixture of acetonitrile and 5 mm ammonium (B1175870) acetate.
-
Flow Rate: 0.8 mL/min.
-
Detection: Multiple reaction-monitoring mode.
-
Sample Preparation: Solid-phase extraction from 200 µL of human plasma.
HPLC-UV Method for Tablet Formulation[6]
-
Instrumentation: Waters HPLC with a UV detector.
-
Column: Zorbax SB C18, 250 x 4.6mm, 5µm.
-
Mobile Phase: A 70:30 (v/v) mixture of pH 7.5 Phosphate (B84403) buffer and Methanol.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
RP-HPLC-UV Method[2]
-
Instrumentation: Waters HPLC 2695 series with a UV-VIS detector.
-
Column: Inertsil C18 (150 X 4.6mm X 5µ).
-
Mobile Phase: A 40:60 (v/v) mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 284 nm.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the analysis of tetrabenazine in a pharmaceutical dosage form using RP-HPLC.
Caption: Workflow for Tetrabenazine Analysis by RP-HPLC.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. degres.eu [degres.eu]
- 7. jchps.com [jchps.com]
- 8. jetir.org [jetir.org]
LC-MS/MS for Tetrabenazine Analysis: A Guide to Specificity and Selectivity
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is paramount for accurate pharmacokinetic and metabolic studies. This guide provides a comparative overview of the specificity and selectivity of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of tetrabenazine (B1681281) and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine, in biological matrices.
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders. Its clinical efficacy and safety are closely linked to the plasma concentrations of the parent drug and its active metabolites. Therefore, a highly specific and selective analytical method is crucial for therapeutic drug monitoring and pharmacokinetic assessments. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, specificity, and throughput.
Unveiling the Specificity and Selectivity of LC-MS/MS
The cornerstone of a reliable bioanalytical method is its ability to unequivocally measure the analyte of interest without interference from other components in the sample. In the context of tetrabenazine analysis, this includes endogenous plasma constituents, metabolites, and co-administered drugs.
A comprehensive validation of an LC-MS/MS method, following guidelines from regulatory bodies like the Food and Drug Administration (FDA), ensures its specificity and selectivity.[1] The multiple reaction monitoring (MRM) mode in tandem mass spectrometry provides a high degree of selectivity by monitoring a specific precursor ion to product ion transition for each analyte.[1][2]
Key Aspects of Specificity and Selectivity Evaluation:
-
Chromatographic Separation: The liquid chromatography step plays a vital role in separating tetrabenazine and its metabolites from each other and from other potential interferences prior to detection by the mass spectrometer. The choice of the analytical column and mobile phase is optimized to achieve baseline separation.
-
Mass Spectrometric Detection: The use of MRM ensures that only compounds with the specific mass-to-charge ratio (m/z) of the precursor ion that fragment to a specific product ion are detected. This dual-filter approach significantly reduces the likelihood of interference.
-
Analysis of Blank Matrix: To confirm the absence of interfering peaks at the retention times of the analytes, six different batches of the biological matrix (e.g., human plasma) are analyzed without the analytes or the internal standard.
-
Cross-Analyte Interference: The method is tested to ensure that the presence of one analyte does not interfere with the detection of another. This is particularly important for the simultaneous quantification of tetrabenazine and its structurally similar metabolites.
-
Internal Standard: A stable isotope-labeled internal standard (IS), such as tetrabenazine-d7, is often employed to compensate for any variability in sample preparation and instrument response.[1] The IS should not interfere with the analytes, and vice versa.
Comparative Performance Data
The following table summarizes the key parameters and findings related to the specificity and selectivity of a validated LC-MS/MS method for tetrabenazine and its metabolites in human plasma.
| Parameter | Tetrabenazine | α-Dihydrotetrabenazine | β-Dihydrotetrabenazine | Internal Standard (Tetrabenazine-d7) |
| Precursor Ion (m/z) | 318.0 | 320.2 | 320.3 | 325.1 |
| Product Ion (m/z) | 220.0 | 302.4 | 165.2 | 220.0 |
| Interference from Blank Plasma | No significant peaks observed at the retention time of the analyte. | No significant peaks observed at the retention time of the analyte. | No significant peaks observed at the retention time of the analyte. | No significant peaks observed at the retention time of the analyte. |
| Cross-Analyte Interference | No interference from metabolites or IS. | No interference from parent drug, other metabolite, or IS. | No interference from parent drug, other metabolite, or IS. | No interference from analytes. |
Data compiled from a validated LC-MS/MS assay for the simultaneous quantification of tetrabenazine and its active metabolites in human plasma.[1][2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of tetrabenazine and its metabolites in a biological matrix.
LC-MS/MS workflow for tetrabenazine analysis.
Detailed Experimental Protocol
The following protocol is based on a validated method for the simultaneous quantification of tetrabenazine and its active metabolites in human plasma.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Aliquoting: Take 200 µL of human plasma in a pre-labeled tube.
-
Internal Standard Spiking: Add the internal standard, tetrabenazine-d7, to each sample.
-
SPE Cartridge Conditioning: Condition C18 SPE cartridges.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analytes and the internal standard from the cartridge.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Analytical Column: Zorbax SB C18 column.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (60:40, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: Appropriate volume for the system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as an API-4000.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Calibration and Quality Control
-
Calibration Standards: Prepare calibration curves by spiking known concentrations of tetrabenazine, α-dihydrotetrabenazine, and β-dihydrotetrabenazine in blank plasma. The concentration ranges are typically 0.01-5.03 ng/mL for tetrabenazine and 0.50-100 ng/mL for its metabolites.[1][2]
-
Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentration levels to be analyzed with each batch of samples to ensure the accuracy and precision of the method.
Alternative Analytical Methods
While LC-MS/MS is the preferred method for bioanalysis of tetrabenazine, other techniques have been reported, primarily for the analysis of pharmaceutical dosage forms. These include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This method is suitable for assaying tetrabenazine in tablets but lacks the sensitivity and selectivity required for bioanalysis in complex matrices like plasma.[3][4][5] The limit of detection (LOD) and limit of quantification (LOQ) for HPLC-UV methods are typically in the µg/mL range, whereas LC-MS/MS methods can achieve sub-ng/mL levels.
-
Forced Degradation Studies: These studies utilize LC-MS/MS to identify and characterize degradation products of tetrabenazine under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[6] This information is crucial for understanding the stability of the drug but does not directly address the selectivity in a biological matrix.
References
- 1. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giwmscdntwo.gov.np [giwmscdntwo.gov.np]
- 4. sphinxsai.com [sphinxsai.com]
- 5. sid.ir [sid.ir]
- 6. hilarispublisher.com [hilarispublisher.com]
Safety Operating Guide
Proper Disposal of cis (2,3)-Dihydro Tetrabenazine-d6: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling cis (2,3)-Dihydro Tetrabenazine-d6 must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this deuterated metabolite of Tetrabenazine.
Key Disposal and Safety Information
To facilitate quick reference, the following table summarizes the crucial information for the safe disposal of this compound.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [1] |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration | [1][2] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | [3] |
| Container Requirements | Use original or a compatible, properly sealed, and clearly labeled waste container. | [4] |
| Storage | Store in a designated, well-ventilated satellite accumulation area, segregated from incompatible materials. | [5][6] |
| Spill Management | Absorb spills with inert material, decontaminate surfaces with alcohol, and dispose of contaminated materials as hazardous waste. | [3] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound:
Step 1: Waste Identification and Segregation
-
Treat all this compound, including unused product, contaminated materials (e.g., pipette tips, gloves), and solutions, as hazardous chemical waste.
-
Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4]
Step 2: Container Selection and Labeling
-
Whenever possible, collect the waste in its original container.[4] If the original container is not available or suitable, use a compatible, leak-proof container with a secure lid.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5] Your institution may have specific labeling requirements; consult your EHS office for guidance.
Step 3: Safe Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5][6] This area should be at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure the storage area is well-ventilated and that the waste container is stored away from incompatible materials to prevent accidental reactions.[5]
Step 4: Arrange for Disposal
-
Contact your institution's EHS department or hazardous waste management provider to schedule a pickup for the waste.[6][7] Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[1][7]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.
Step 5: Documentation
-
Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. slaterunpharma.com [slaterunpharma.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. louisville.edu [louisville.edu]
Essential Safety and Operational Guide for Handling cis(2,3)-Dihydro Tetrabenazine-d6
Disclaimer: A specific Safety Data Sheet (SDS) for cis(2,3)-Dihydro Tetrabenazine-d6 was not available at the time of this document's creation. The following guidance is based on information for the closely related compound Tetrabenazine-d6 and general best practices for handling potent pharmaceutical compounds. It is imperative to conduct a thorough risk assessment before handling this compound.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with cis(2,3)-Dihydro Tetrabenazine-d6.
Hazard Identification and Personal Protective Equipment (PPE)
Due to conflicting data for related compounds, a cautious approach is recommended. One SDS for a related compound indicates potential for reproductive toxicity and harm if swallowed. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required before use.[1] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek® to protect against chemical splashes and dust.[1][2] |
| Lab Coat | A dedicated lab coat should be worn over personal clothing.[1] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1] |
Safe Handling Procedures
A systematic approach is crucial for safely handling potent compounds like cis(2,3)-Dihydro Tetrabenazine-d6.
Experimental Protocol for Handling:
-
Preparation:
-
Handling the Compound:
-
Post-Handling:
Spill Management and Disposal Plan
Spill Management:
In the event of a spill, immediately alert others in the vicinity. Use a pre-prepared chemical spill kit to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[1]
Disposal Plan:
-
Waste Segregation:
-
All disposable PPE (gloves, coveralls, shoe covers, etc.) that has come into contact with the compound should be considered hazardous waste.
-
Contaminated lab supplies (e.g., pipette tips, weighing boats, vials) must be collected in a designated, labeled hazardous waste container.
-
-
Waste Disposal:
-
Dispose of all hazardous waste in accordance with local, state, and federal regulations.
-
Maintain accurate records of all disposed hazardous waste.[1]
-
For unused product, consult your institution's environmental health and safety office for proper disposal procedures. In some regions, unused medicines can be returned to a local pharmacy.[5]
-
Workflow and Logical Relationships
The following diagrams illustrate the key stages of the safe handling workflow and the logical relationship of PPE selection.
Caption: Workflow for Safe Handling of Potent Compounds.
Caption: Logic for Personal Protective Equipment Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. cis (2,3)-Dihydro Tetrabenazine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tga.gov.au [tga.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
